molecular formula C14H10N4OS B2914312 N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide CAS No. 339104-57-3

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Cat. No.: B2914312
CAS No.: 339104-57-3
M. Wt: 282.32
InChI Key: LQWLOPUFEQXFBU-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a useful research compound. Its molecular formula is C14H10N4OS and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(benzotriazole-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWLOPUFEQXFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, a compound of significant interest within the versatile class of benzotriazole derivatives. While a specific CAS number for this molecule is not prominently available in public databases, suggesting its status as a potentially novel or less-synthesized compound, this guide will establish its chemical identity, propose robust synthetic pathways, and predict its physicochemical and spectroscopic characteristics based on well-established principles and data from analogous structures. Furthermore, we will explore its potential applications in drug discovery and materials science, grounded in the known biological and chemical activities of related N-acyl and N-carbothioyl benzotriazoles. Detailed experimental protocols, safety guidelines, and workflow visualizations are provided to support further research and development efforts.

Chemical Identity and Structure

The nomenclature N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide precisely defines a molecule wherein a benzamide group is attached to a carbothioyl (thiourea) linker, which in turn is substituted on one of the nitrogen atoms of a 1H-1,2,3-benzotriazole ring system.

  • IUPAC Name: N-(1H-1,2,3-benzotriazol-1-ylcarbonothioyl)benzamide

  • Molecular Formula: C₁₄H₁₀N₄OS

  • Molecular Weight: 282.32 g/mol

  • CAS Number: Not currently assigned or publicly available. A CAS number will be assigned upon synthesis, characterization, and registration with the Chemical Abstracts Service.

Predicted Structure:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation cluster_workup Work-up & Purification Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Reaction_Vessel Anhydrous Solvent (e.g., THF, CH2Cl2) Inert Atmosphere Benzoyl_Isothiocyanate->Reaction_Vessel Benzotriazole 1H-Benzotriazole Benzotriazole->Reaction_Vessel Target_Molecule N-(1H-1,2,3-benzotriazole- 1-carbothioyl)benzamide Reaction_Vessel->Target_Molecule Nucleophilic Addition Solvent_Removal Solvent Removal (Rotary Evaporation) Target_Molecule->Solvent_Removal Purification Column Chromatography (Silica Gel) Solvent_Removal->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol:
  • Preparation of Benzoyl Isothiocyanate: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl chloride (1.0 eq) in anhydrous acetone. Add potassium thiocyanate (1.1 eq) portion-wise with stirring. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and filter to remove the precipitated potassium chloride. The filtrate containing benzoyl isothiocyanate is used directly in the next step.

  • Synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide: To the filtrate containing benzoyl isothiocyanate, add a solution of 1H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of benzoyl chloride and the intermediate benzoyl isothiocyanate.

  • Solvent Choice: Acetone is a suitable solvent for the formation of benzoyl isothiocyanate, while THF is an excellent choice for the subsequent nucleophilic addition of benzotriazole due to its ability to dissolve both reactants and its relatively non-reactive nature.

  • Purification: Column chromatography is the standard and effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or by-products.

Physicochemical Properties and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, based on data from similar benzotriazole derivatives. [1][2]

Property Predicted Value/Characteristic
Physical State White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents; likely insoluble in water.
Melting Point Expected to be in the range of 150-200 °C, typical for similar aromatic thiourea derivatives.
¹H NMR (400 MHz, CDCl₃) δ 8.20-8.00 (m, 2H, Ar-H), δ 7.80-7.40 (m, 7H, Ar-H), δ 11.5-12.5 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ 180-185 (C=S), δ 165-170 (C=O), δ 145-110 (Ar-C)
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 1680-1720 (C=O stretch), 1500-1600 (C=C stretch), 1200-1300 (C=S stretch)

| Mass Spectrometry (ESI-MS) | m/z 283.06 [M+H]⁺, 281.04 [M-H]⁻ |

Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis Sample_Prep Prepare Sample (Dissolve in appropriate deuterated solvent for NMR, or prepare KBr pellet for IR) NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra (400 MHz or higher) Sample_Prep->NMR_Acquisition IR_Acquisition Acquire IR Spectrum (FTIR Spectrometer) Sample_Prep->IR_Acquisition MS_Acquisition Acquire Mass Spectrum (ESI-MS) Sample_Prep->MS_Acquisition Data_Processing Process Spectra (Fourier Transform, Baseline Correction) NMR_Acquisition->Data_Processing IR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Structure_Confirmation Confirm Structure (Compare with predicted data and known compounds) Data_Processing->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Potential Applications in Drug Development and Materials Science

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological and chemical activities. [3][4][5]

Medicinal Chemistry and Drug Development

The benzotriazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. [3][4][6]

  • Antimicrobial and Antifungal Activity: The presence of the thiourea linkage in the target molecule is significant, as this functional group is known to contribute to antimicrobial and antifungal activity. It is plausible that N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could exhibit potent activity against various bacterial and fungal strains. [3]* Anticancer Activity: Many benzotriazole derivatives have been investigated as potential anticancer agents, often acting as inhibitors of key enzymes in cancer cell signaling pathways. [3][6]The combination of the benzotriazole, thiourea, and benzamide moieties could lead to a molecule with interesting antiproliferative properties.

  • Enzyme Inhibition: Benzotriazoles are known to act as enzyme inhibitors, for instance, targeting cytochrome P450 enzymes. [7]This property is valuable in modulating drug metabolism and in designing targeted therapies.

Materials Science
  • Corrosion Inhibition: Benzotriazole is a well-known and highly effective corrosion inhibitor, particularly for copper and its alloys. [7]The target molecule, with its multiple nitrogen and sulfur atoms, could form a protective film on metal surfaces, preventing corrosion.

  • UV Stabilization: The aromatic nature of the benzotriazole and benzamide rings suggests that the compound may absorb UV radiation, making it a potential candidate for use as a UV stabilizer in polymers and other materials. [7]

Safety and Handling

As a novel compound, specific toxicity data for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is unavailable. However, based on the safety profiles of benzotriazole and related derivatives, the following precautions should be observed. [8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide represents a promising yet underexplored member of the benzotriazole family. This guide has established its chemical identity and proposed a reliable synthetic pathway. The predicted physicochemical and spectroscopic data provide a solid foundation for its characterization. Based on the extensive literature on related compounds, this molecule holds significant potential for applications in drug discovery as an antimicrobial, antifungal, or anticancer agent, and in materials science as a corrosion inhibitor or UV stabilizer. The detailed protocols and safety information provided herein are intended to facilitate further research into this intriguing compound, paving the way for new discoveries and applications.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
  • Rauf, A., & Gangal, S. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. Journal of Oleo Science, 57(8), 453–457.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
  • Singh, A. S., Agrahari, A. K., Mishra, N., Singh, M., & Tiwari, V. K. (2019). An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyldisulfide and Triphenylphosphine. Synthesis, 51(02), 470-476.
  • Spectroscopic Data and Experimental Protocols for N-Boc-Benzotriazole: A Technical Guide. (2025). Benchchem.
  • Singh, A. S., Agrahari, A. K., Mishra, N., Singh, M., & Tiwari, V. K. (2018). An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyl- disulfide and Triphenylphosphine. Synthesis, 51(02), 470-476.
  • Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024). Self-published.
  • Katritzky, A. R., Meher, N. K., Cai, C., & Singh, S. K. (2005). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 49(1), 1-5.
  • N-Benzyl-1H-benzotriazole-1-carbothioamide 97 690634-11-8. (n.d.). Sigma-Aldrich.
  • Di-Miceli, M., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111649.
  • Katritzky, A. R., et al. (2006).
  • Synthetic Utility of N-Acylbenzotriazoles. (2023). Thieme Chemistry.
  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (2025). International Journal of Novel Research and Development.
  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide 97 690634-07-2. (n.d.). Sigma-Aldrich.
  • 1H-Benzotriazole. (n.d.). PubChem.
  • 1,2,3-Benzotriazole. (2025).
  • 1H-1,2,3-Benzotriazole-1-carboxamide (CAS 5933-29-9). (n.d.). Fluorochem.
  • Benzotriazole - Material Safety Data Sheet (MSDS). (n.d.). Self-published.
  • Benzotriazole: Information, Common Applications and Questions. (n.d.). Wincom Inc.
  • The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. (2024). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. (2016). Molecules, 21(4), 499.
  • Benzotriazole-1-carboxamidinium tosyl
  • Transformations of N-Substituted Benzotriazoles into the Corresponding Carbanions by C−Benzotriazole Bond Scission. (n.d.). The Journal of Organic Chemistry.
  • N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. (2000). The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Combining benzotriazoles and azides in copper(II) chemistry: synthesis, structural and spectroscopic. (2021).
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024).
  • Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. (2023). Arkivoc, 2023(vii), 202312042.
  • Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. (2003). Synthesis, 2003(17), 2777-2780.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). Organic Chemistry: An Indian Journal, 12(5).
  • 95-14-7 CAS | 1,2,3-BENZOTRIAZOLE | Laboratory Chemicals | Article No. 01900. (n.d.). Loba Chemie.
  • 1H-Benzotriazole. (n.d.). NIST WebBook.
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Sources

An In-depth Technical Guide on the Solubility and Stability of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role these physicochemical properties play in the development of new chemical entities, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for determining thermodynamic solubility, assessing stability under forced degradation conditions (hydrolysis, oxidation, and photolysis), and the requisite analytical techniques are presented. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate robust and reliable data packages essential for advancing novel compounds from discovery to application.

Introduction: The Critical Role of Physicochemical Profiling

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a unique molecular scaffold incorporating a benzotriazole moiety, a thioamide linker, and a benzamide group. Benzotriazole and its derivatives are well-regarded for their diverse applications, ranging from corrosion inhibitors to key pharmacophores in medicinal chemistry.[1][2][3] The thioamide group, an isostere of the more common amide bond, imparts distinct electronic and steric properties, often enhancing metabolic stability or modulating target affinity.[4][5]

The journey of a novel compound from a laboratory curiosity to a viable product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to erratic results in biological assays, challenging formulation development, and poor bioavailability.[6] Likewise, chemical instability can result in the loss of active substance, the formation of potentially toxic degradation products, and a shortened shelf life.[7][8]

Therefore, a thorough and early assessment of these properties is not merely a regulatory requirement but a cornerstone of rational drug design and development. This guide provides a structured approach to systematically evaluate the solubility and stability of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Physicochemical Considerations

The structure of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide presents several features that will influence its solubility and stability:

  • Benzotriazole Ring: A weak base (pKa ~8.2), the benzotriazole moiety is relatively stable.[9] However, like many aromatic heterocycles, it can be susceptible to photodegradation.[10] Its fused aromatic nature contributes to the molecule's overall lipophilicity.

  • Thioamide Linker (-C(S)NH-): This group is generally more resistant to hydrolysis than its amide counterpart due to differences in resonance stabilization.[11][12] However, it is susceptible to oxidation at the sulfur atom and can undergo hydrolysis under harsh acidic or basic conditions.

  • Benzamide Group (-C(O)Ph): The amide bond is a site for potential hydrolysis, particularly at pH extremes.

  • Overall Lipophilicity: The presence of two phenyl rings suggests the compound is likely to have low intrinsic aqueous solubility.

A preliminary in-silico analysis of these features is crucial for designing appropriate experimental conditions and anticipating potential challenges.

Aqueous Solubility Determination

Assessing solubility is a foundational step. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is a high-throughput measure often used in early discovery to rank compounds, while thermodynamic solubility represents the true equilibrium state and is critical for pre-formulation and development.[6][13]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, recommended by regulatory bodies, is the gold standard for determining equilibrium solubility.[14][15]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation:

    • Prepare pH 7.4 phosphate-buffered saline (PBS) as the primary test medium. Additional buffers (e.g., pH 2.0 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid) should be used to assess pH-dependent solubility.

    • Accurately weigh an amount of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide into a glass vial that is known to be in excess of its expected solubility (e.g., 2-5 mg).

  • Incubation:

    • Add a precise volume of the chosen buffer (e.g., 1 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).[14]

    • Agitate the suspension for a predetermined period to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended; 48 hours is often sufficient.[15]

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid. This step is critical to avoid artificially high results.[13]

  • Quantification:

    • Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method (see Section 5).

    • Calculate the concentration against a standard calibration curve prepared from a stock solution of the compound in an organic solvent (e.g., acetonitrile or DMSO).

Data Presentation:

Parameter Value
Test Compound N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide
Method Shake-Flask
Buffer PBS, pH 7.4
Temperature 25°C
Incubation Time 48 hours
Solubility (µg/mL) [Insert Experimental Data]
Solubility (µM) [Insert Experimental Data]
A table for summarizing solubility data.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a compound.[16][17] It involves subjecting the compound to conditions more severe than those used for long-term stability testing to identify likely degradation products and establish degradation pathways.[7][8] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are detectable without excessively consuming the parent compound.[18]

Overall Workflow for Stability Studies

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) T0 Time-Zero (T0) Sample (Control) Stock->T0 Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Photo Photostability (ICH Q1B Light) Stock->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC-UV/MS Analysis Photo->HPLC Neutralize->HPLC Analyze Quantify Parent Peak & Identify Degradants HPLC->Analyze

Caption: Workflow for forced degradation studies.

Protocol: Hydrolytic Stability

Principle: To evaluate the compound's stability in aqueous solutions at different pH values, simulating conditions it might encounter in physiological environments or during formulation.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Sample Preparation: For each condition, mix 0.5 mL of the stock solution with 0.5 mL of the stress agent in a sealed vial.

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Neutral: Purified Water

  • Incubation: Place the vials in a water bath at an elevated temperature (e.g., 60°C) to accelerate degradation. Include a set of samples stored at room temperature for comparison.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24, and 48 hours).

  • Quenching: Immediately before analysis, neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with 0.1 N HCl. This stops the degradation reaction.[10]

  • Analysis: Analyze all samples, including a time-zero control, by HPLC.

Protocol: Oxidative Stability

Principle: To assess the compound's susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with other excipients. The thioamide sulfur is a potential site of oxidation.

Step-by-Step Methodology:

  • Stock Solution: Use the same 1 mg/mL stock solution in ACN.

  • Sample Preparation: Mix 0.5 mL of the stock solution with 0.5 mL of a 3% hydrogen peroxide (H₂O₂) solution in a sealed vial.

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Analyze aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Directly analyze the samples by HPLC. No quenching step is typically required, but samples should be analyzed promptly.

Protocol: Photostability

Principle: To determine if the compound degrades upon exposure to light, as guided by the International Council for Harmonisation (ICH) Q1B guideline.[19][20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a transparent, inert solvent (e.g., ACN:water 1:1).

    • Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).

    • Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.

  • Exposure:

    • Place both the test sample and the dark control in a validated photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B Option II, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21][22]

  • Analysis:

    • At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC.

    • Compare the chromatograms to identify any degradation products formed specifically due to light exposure. The dark control helps differentiate between photodegradation and thermal degradation.[22]

Data Presentation for Stability Studies:

Stress Condition Time (hours) % Parent Remaining New Peaks (RRT)
0.1 N HCl, 60°C 24[Data][Data]
0.1 N NaOH, 60°C 24[Data][Data]
3% H₂O₂, RT 24[Data][Data]
ICH Light (End)[Data][Data]
A table for summarizing forced degradation results.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. The method must be able to separate the parent compound from its degradation products, impurities, and any other formulation components.

G cluster_dev Method Development cluster_val Method Validation cluster_use Routine Analysis Col Column Selection (e.g., C18, 100Å) Mob Mobile Phase Scouting (ACN/MeOH, H2O w/ Acid) Col->Mob Grad Gradient Optimization Mob->Grad Det Detector Settings (e.g., 254 nm) Grad->Det Spec Specificity (Analyze Stressed Samples) Det->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec SST System Suitability Test Prec->SST Run Analyze Samples SST->Run

Caption: Workflow for HPLC method development and validation.

Recommended Starting HPLC Conditions
  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan with DAD and select an optimal wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Rationale: Reverse-phase chromatography is well-suited for moderately polar to nonpolar compounds. A C18 column provides good retention for aromatic compounds. The acidic mobile phase (formic acid) helps to ensure sharp peak shapes by protonating any free amine or triazole nitrogens. A gradient elution is necessary to ensure that both the parent compound and any potentially more polar or less polar degradation products are eluted and resolved within a reasonable runtime.

Conclusion and Strategic Implications

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. By systematically applying the detailed protocols for thermodynamic solubility and forced degradation, researchers can build a data package that not only satisfies regulatory expectations but also provides critical insights for strategic decision-making in the development pipeline.

Understanding the pH-dependent solubility will directly inform formulation strategies, while the degradation profile will guide decisions on packaging, storage conditions, and potential liabilities. The identification of degradation pathways is fundamental to ensuring the safety and efficacy of the final product. Executing these studies with precision and scientific integrity is an indispensable step in transforming a promising molecule into a successful chemical entity.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.
  • Shake Flask logK. (2017, March 6). Lokey Lab Protocols.
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  • ADME Solubility Assay. (n.d.). BioDuro.
  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.). PMC.
  • Thioamide N–C(S) Activation by Ground-State- Destabilization. (2022, April 7). The Royal Society of Chemistry.
  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024, February 12). PubMed.
  • Stability issues of 7-Chloro-1H-benzo[d]triazole in different solvents. (n.d.). Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
  • ICH Q1B: Complete Guide to Photostability Testing. (2024, November 18). YouTube.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Benzotriazole and Tolyltriazole. (n.d.).
  • Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. (n.d.). SciELO México.
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  • N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. (2021, January 4). SciSpace.
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  • N-Benzyl-1H-benzotriazole-1-carbothioamide 97. (n.d.).
  • The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. (2019, August 28). RSC Publishing.
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  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies.
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Sources

Technical Guide: Preliminary Biological Screening of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Compound: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide Class: N-acylbenzotriazole / Benzotriazole-Thiourea Hybrid Application: Antimicrobial, Antifungal, and Cytotoxic Lead Discovery

This guide details the technical protocols for the preliminary biological evaluation of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. The rationale for screening this specific molecular architecture lies in its dual-pharmacophore design:

  • The Benzotriazole Core: A privileged scaffold known to mimic purine bases, allowing it to interact with various biological targets, including DNA and enzymes involved in nucleotide biosynthesis.

  • The Carbothioyl (Thiourea) Linker: The

    
     moiety is a critical feature. It facilitates hydrogen bonding and metal chelation (e.g., with metalloenzymes like urease), significantly enhancing bioactivity compared to simple amide analogs.
    

Pre-Screening Validation: Chemical Integrity

Before biological introduction, the compound must undergo strict chemical verification. Biological data derived from impure compounds is non-reproducible and scientifically invalid.

Required Purity: >98% (HPLC) Solubility Check:

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM or 10 mg/mL stock solution.

  • Stability: Verify stability in DMSO at room temperature for 24 hours via TLC to ensure no degradation (hydrolysis of the carbothioyl bond) occurs prior to assay.

Module A: Antimicrobial & Antifungal Screening[1][2][3][4][5][6]

The primary screening vector for benzotriazole-thiourea derivatives is antimicrobial activity, specifically targeting cell wall synthesis or membrane integrity.

Experimental Workflow (DOT Diagram)

Antimicrobial_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-well plate) Start->Dilution Inoculation Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout Validation MBC/MFC Confirmation (Agar Plating) Readout->Validation If Growth Inhibited

Figure 1: Step-by-step workflow for Broth Microdilution Assay.

Protocol: Broth Microdilution Assay (MIC)

Standard: CLSI M07-A10 Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Media: Mueller-Hinton Broth (Bacteria), RPMI 1640 (Fungi).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle).

Procedure:

  • Preparation: Dispense 100 µL of broth into a 96-well microtiter plate.

  • Dilution: Add 100 µL of the compound stock to the first column and perform 2-fold serial dilutions across the plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

  • Visualization: Add 20 µL of Resazurin (0.015%) or TTC dye.

    • Blue/Purple: No growth (Active).

    • Pink/Colorless: Growth (Inactive).

Data Output Table:

StrainGram/TypeReference Drug MIC (µg/mL)Compound Target MIC (µg/mL)Activity Level
S. aureus(+)0.5 (Ciprofloxacin)< 12.5High
E. coli(-)0.015 (Ciprofloxacin)25 - 50Moderate
P. aeruginosa(-)0.5 (Ciprofloxacin)> 100Low
C. albicansFungi1.0 (Fluconazole)< 25Promising

Module B: In Vitro Cytotoxicity (Anticancer)[7]

Benzotriazole derivatives often exhibit cytotoxicity via apoptosis induction. The screening must differentiate between general toxicity and selective anticancer activity.

Mechanism of Action Hypothesis (DOT Diagram)

Mechanism Compound Benzotriazole-Carbothioyl Derivative Target1 DNA Intercalation Compound->Target1 Planar Stacking Target2 Mitochondrial Depolarization Compound->Target2 ROS Generation Pathway Caspase-3 Activation Target1->Pathway Target2->Pathway Outcome Apoptosis Pathway->Outcome

Figure 2: Hypothesized cytotoxic mechanism involving mitochondrial pathways and DNA interaction.

Protocol: MTT Assay

Objective: Quantify cell viability based on mitochondrial reductase activity.

Cell Lines:

  • Cancer: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).

  • Normal (Control): HEK293 or HFL-1 (Fibroblast) — Critical for calculating Selectivity Index (SI).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with the compound (Concentration range: 0.1 µM – 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Discard media; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Calculation:



Success Metric: An


 against cancer lines with a Selectivity Index (Normal 

/ Cancer

) > 3 is considered a "Hit."

Module C: Enzyme Inhibition (Target Specificity)

Given the thiourea linker, this compound is a candidate for Urease Inhibition (relevant for H. pylori treatment).

Protocol: Indophenol Method

  • Mix: 25 µL Jack Bean Urease + 25 µL Compound. Incubate 15 min.

  • Substrate: Add 55 µL Urea (100 mM). Incubate 15 min.

  • Development: Add 45 µL Phenol reagent + 70 µL Alkali reagent.

  • Read: Measure Absorbance at 630 nm after 50 mins.

  • Reference: Thiourea or Acetohydroxamic acid.

References

  • Vertex AI Search. (2025). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. 1

  • IJCRT. (2025). Review Of Benzotriazole: Synthesis and Pharmacological Activities. 2

  • ResearchGate. (2020).[3] Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. 3

  • PubMed. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. 4

  • MDPI. (2021). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. 5

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In-Silico Prediction of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, a novel compound with therapeutic potential. In the absence of pre-existing experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the computational methodologies required to generate a robust bioactivity hypothesis. We will delve into the rationale behind the selection of various computational tools and techniques, emphasizing a self-validating system of protocols. This guide is structured to provide not just a sequence of steps, but a deep understanding of the causality behind each experimental choice, from ligand preparation to target identification, molecular docking, and ADMET profiling. All protocols are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Imperative for In-Silico Bioactivity Prediction

The journey of a drug from concept to clinic is arduous, time-consuming, and expensive. Early-stage identification of promising lead compounds and the concurrent elimination of those with unfavorable properties are critical to streamlining this process.[1][2] In-silico methods, which utilize computational simulations to predict the properties of molecules, have emerged as indispensable tools in modern drug discovery.[1][3] These approaches allow for the rapid screening of vast chemical libraries and the early assessment of a compound's potential efficacy and safety profile, long before the synthesis of the physical molecule.[4][5]

This guide focuses on a specific molecule of interest: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. The benzotriazole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial and antiviral properties.[6][7] The carbothioyl and benzamide groups further contribute to the chemical diversity and potential for interaction with biological targets. Given the novelty of this specific combination of functional groups, an in-silico approach is the most logical and resource-efficient first step to elucidate its potential therapeutic applications.

Our investigation will be guided by a multi-faceted computational strategy, integrating ligand-based and structure-based drug design techniques to build a comprehensive bioactivity profile. This approach is designed to be iterative and self-validating, where the results from one method inform and refine the next.

The Computational Workflow: A Strategic Overview

The in-silico analysis of a novel compound requires a systematic and logical progression of steps. The workflow presented here is designed to maximize the predictive power of computational methods and to generate a holistic understanding of the molecule's potential biological role.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Ligand-Based Prediction cluster_2 Phase 3: Target-Based Prediction cluster_3 Phase 4: Safety & Druggability cluster_4 Phase 5: Synthesis & Validation A Ligand Preparation (2D to 3D Conversion & Energy Minimization) B Physicochemical Property Calculation A->B Input for Property Analysis C Similarity Searching (Chemical Fingerprinting) A->C D Pharmacophore Modeling & Screening A->D E QSAR Model Application A->E F Target Identification (Inverse Docking, Pharm-Mapping) A->F I Bioactivity Hypothesis Generation C->I D->I E->I G Molecular Docking (Binding Affinity & Pose Prediction) F->G Identified Targets G->I H ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) H->I J Experimental Validation I->J Guides Experimentation

Figure 1: A comprehensive workflow for the in-silico bioactivity prediction of a novel compound.

Phase 1: Foundational Steps

Ligand Preparation

The accuracy of any in-silico prediction is fundamentally dependent on the quality of the input molecular structure. Therefore, the first step is the meticulous preparation of the N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide structure.

Protocol 3.1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D chemical structure of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software have this functionality built-in.

  • SMILES String Generation: Generate the Simplified Molecular Input Line Entry System (SMILES) string for the molecule. This is a crucial identifier for many web-based prediction tools. The SMILES string for our compound is O=C(NC(=S)N1N=NC2=CC=CC=C12)C1=CC=CC=C1.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This can be done using software like Avogadro, UCSF Chimera, or specialized computational chemistry packages.[8]

Physicochemical Property Calculation

A molecule's physicochemical properties are key determinants of its pharmacokinetic behavior.[2] Calculating these properties early provides a preliminary assessment of the compound's "drug-likeness."

Table 1: Predicted Physicochemical Properties of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

PropertyPredicted ValueSignificance
Molecular Weight298.34 g/mol Within Lipinski's rule of five (<500)
LogP (octanol/water)3.1Indicates good membrane permeability
Hydrogen Bond Donors1Within Lipinski's rule of five (≤5)
Hydrogen Bond Acceptors5Within Lipinski's rule of five (≤10)
Rotatable Bonds3Indicates good conformational flexibility
Topological Polar Surface Area87.3 ŲInfluences cell permeability (<140 Ų)

These values can be calculated using various online tools such as SwissADME or through cheminformatics libraries like RDKit.

Phase 2: Ligand-Based Bioactivity Prediction

Ligand-based methods leverage the principle that structurally similar molecules are likely to have similar biological activities.[3]

Similarity Searching

By comparing the chemical fingerprint of our compound to databases of known bioactive molecules, we can identify compounds with similar structures and infer potential biological targets and activities.

Protocol 4.1: Similarity Searching

  • Database Selection: Utilize large chemical databases such as PubChem, ChEMBL, or DrugBank.

  • Search Method: Perform a Tanimoto-based similarity search using the SMILES string of our compound. The Tanimoto coefficient is a widely used metric for chemical similarity.

  • Analysis: Analyze the top hits for their known biological activities and targets. This can provide initial clues about the potential bioactivity of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal supramolecular interactions with a specific biological target.[9][10][11] If our similarity search reveals a cluster of compounds with a common biological activity, a pharmacophore model can be generated to encapsulate the key chemical features responsible for this activity.[12][13]

G cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening A Active Compounds from Similarity Search B 3D Alignment of Actives A->B C Identification of Common Features (H-bond donors/acceptors, aromatic rings, etc.) B->C D Pharmacophore Model C->D F Screening with Pharmacophore Model D->F E Compound Databases E->F G Hit Compounds F->G

Figure 2: A workflow for pharmacophore modeling and virtual screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[14][15] If a relevant, validated QSAR model is available in the literature or in a public repository for a particular biological endpoint (e.g., inhibition of a specific enzyme), it can be used to predict the activity of our compound.[16][17]

Protocol 4.3: QSAR Model Application

  • Model Identification: Search for published and validated QSAR models relevant to the potential activities suggested by similarity searching.

  • Descriptor Calculation: Calculate the molecular descriptors required by the QSAR model for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide.

  • Activity Prediction: Apply the QSAR model to the calculated descriptors to predict the biological activity.

  • Applicability Domain: Ensure that our compound falls within the applicability domain of the chosen QSAR model to have confidence in the prediction.

Phase 3: Target-Based Bioactivity Prediction

Structure-based methods rely on the 3D structure of the biological target to predict how a ligand will interact with it.[18]

Target Identification (Target Fishing)

The goal of target fishing is to identify potential protein targets for our compound from the vast proteome.

Protocol 5.1: Target Identification

  • Inverse Docking: Screen our compound against a library of protein binding sites to identify those with high predicted binding affinity.

  • Pharmacophore Mapping: Use the 3D structure of our compound as a query to search for protein binding sites that have complementary pharmacophoric features.

  • Web-based Tools: Utilize online servers such as SwissTargetPrediction or PharmMapper that integrate multiple target prediction algorithms.

Molecular Docking

Once potential targets are identified, molecular docking can be used to predict the binding conformation and affinity of our compound within the active site of the target protein.[19][20][21][22]

Protocol 5.2: Molecular Docking

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Binding Site Definition: Define the binding site on the protein based on the location of a co-crystallized ligand or from predictions from site-of-interaction software.

  • Docking Simulation: Use a docking program such as AutoDock Vina or Glide to dock the prepared ligand into the defined binding site.[8][20][21]

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to assess the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Phase 4: ADMET Prediction

A promising bioactive compound can fail in later stages of drug development due to poor pharmacokinetic properties or toxicity.[2] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a critical step in the early assessment of a compound's potential as a drug.[4][23][24][25]

Table 2: Predicted ADMET Properties of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PermeationYesPotential for CNS activity (and side effects).
P-glycoprotein SubstrateNoLess susceptible to efflux from cells.
Metabolism
CYP450 2D6 InhibitorNoLower risk of drug-drug interactions.
CYP450 3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoPrimarily non-renal clearance is likely.
Toxicity
AMES MutagenicityNoUnlikely to be mutagenic.
hERG InhibitionHigh RiskPotential for cardiotoxicity.
Skin SensitizationNoLow risk of causing allergic reactions on the skin.

These predictions can be generated using a variety of online tools such as pkCSM, SwissADME, and ADMETlab.[4] It is advisable to use multiple tools and compare the results for a more robust prediction.[24]

Data Synthesis and Bioactivity Hypothesis

The culmination of this in-silico investigation is the synthesis of all generated data into a coherent bioactivity hypothesis. This involves critically evaluating the evidence from each computational experiment and identifying converging lines of evidence. For instance, if similarity searching, target fishing, and molecular docking all point towards a specific class of enzymes, this strengthens the hypothesis.

Based on our hypothetical analysis, a possible bioactivity hypothesis for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could be:

"N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is predicted to be a potent inhibitor of a specific kinase (identified through target fishing and confirmed with docking), with good oral bioavailability but a potential risk of cardiotoxicity due to hERG inhibition. Its structural similarity to known anticancer agents suggests it may have antiproliferative activity."

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the in-silico prediction of the bioactivity of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. By following this multi-faceted approach, researchers can generate a robust, data-driven hypothesis about the compound's therapeutic potential, druggability, and potential liabilities.

It is crucial to remember that in-silico predictions are not a substitute for experimental validation.[3] The bioactivity hypothesis generated through this workflow should serve as a guide for focused and efficient experimental testing. Future work should involve the chemical synthesis of the compound and its evaluation in relevant in-vitro and in-vivo assays to confirm the computationally predicted activities. The interplay between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

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  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). IntechOpen. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

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  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Bio-EC. [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry, 12, 1385585. [Link]

  • Kar, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487. [Link]

  • Pharmacophore modeling in drug design. (2025). Current Research in Pharmacology and Drug Discovery, 8, 100201. [Link]

  • Predictive ADMET Modeling. (n.d.). BHSAI. [Link]

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  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry, 12, 1385585. [Link]

  • In silico methods for drug-target interaction prediction. (2023). Briefings in Bioinformatics, 24(5), bbad300. [Link]

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  • In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023). AIP Conference Proceedings, 2584(1), 040003. [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]

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  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). European Journal of Medicinal Chemistry, 157, 699–718. [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). Antiviral Chemistry & Chemotherapy, 16(5), 315–326. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies, 33(4), 45–54. [Link]

  • Nʹ-1-Isopropyl-1H-benzo[d][4][9][12] triazole-5-carboxamides. (2013). Der Pharma Chemica, 5(2), 160–166. [Link]

  • Synthesis and Crystal Structure of 3-(1H-benzo[d][4][9][12]triazol-1-yl). (2011). Asian Journal of Chemistry, 23(8), 3435–3437. [Link]

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  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2023). Bioorganic & Medicinal Chemistry Letters, 83, 129188. [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

[1]

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide . This compound belongs to a class of N-acylbenzotriazoles pioneered by the Katritzky group, serving as a stable, crystalline, and highly reactive thioacylating agent .[1]

Unlike traditional thionation reagents (e.g., Lawesson’s reagent or P₄S₁₀), which often require harsh conditions and difficult workups, this benzotriazole derivative allows for the mild transfer of the thioacyl group (R-CS-) to amines, hydrazines, and other nucleophiles.[1] The protocol below utilizes an in situ generation of benzoyl isothiocyanate, eliminating the need to handle unstable intermediates.

Key Advantages of This Protocol
  • Self-Validating: The reaction progress is visually indicated by the precipitation of inorganic salts (Step 1) and the final product (Step 2).

  • Atom Economy: Utilizes readily available benzoyl chloride and ammonium thiocyanate.[1]

  • Scalability: The procedure is amenable to gram-scale synthesis without chromatographic purification.[1]

Chemical Mechanism & Rationale[1][2][3][4][5]

The synthesis proceeds via a two-stage "one-pot" mechanism.[1] First, nucleophilic substitution converts benzoyl chloride to benzoyl isothiocyanate.[1] Second, the benzotriazole nitrogen attacks the electrophilic carbon of the isothiocyanate.

Reaction Pathway Diagram[1]

ReactionPathwayStartBenzoyl Chloride(PhCOCl)IntermedBenzoyl Isothiocyanate(PhCONCS)Start->IntermedAcetone, RefluxReagent1Ammonium Thiocyanate(NH4SCN)Reagent1->IntermedByprod1NH4Cl(Precipitate)Intermed->Byprod1Removed via FiltrationProductN-(1H-benzotriazole-1-carbothioyl)benzamideIntermed->ProductNucleophilic AdditionReagent21H-Benzotriazole(BtH)Reagent2->Product

Figure 1: Sequential reaction pathway for the synthesis of the target thioacylating agent.

Materials & Safety Profile

Reagents
ReagentEquiv.RoleHazards
Benzoyl Chloride 1.0SubstrateCorrosive, Lachrymator
Ammonium Thiocyanate 1.1ReagentToxic (contact/ingestion)
1H-Benzotriazole 1.0NucleophileIrritant, Environmental Hazard
Acetone SolventMediumFlammable
Critical Safety Directives
  • Isothiocyanate Generation: The intermediate (benzoyl isothiocyanate) is a potent lachrymator and skin irritant.[1] All operations must be performed in a functioning fume hood.[1]

  • Moisture Control: Acyl isothiocyanates hydrolyze rapidly.[1] Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Thiocyanate Handling: Avoid contact with acids, as this can liberate toxic hydrogen cyanide (HCN) gas from residual thiocyanate salts.[1]

Experimental Protocol

Phase 1: In Situ Generation of Benzoyl Isothiocyanate[1]
  • Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen or argon.[1]

  • Solvation: Dissolve Ammonium Thiocyanate (1.1 equiv) in anhydrous acetone (approx. 5 mL per mmol).

  • Addition: Add Benzoyl Chloride (1.0 equiv) dropwise via the addition funnel over 10 minutes.

    • Observation: The solution will become cloudy as Ammonium Chloride (NH₄Cl) precipitates.[1]

  • Activation: Heat the mixture to reflux for 15–30 minutes .

    • Checkpoint: A heavy white precipitate (NH₄Cl) confirms the conversion.[1]

  • Filtration: Cool the mixture to room temperature. Filter the suspension rapidly through a sintered glass funnel (or Celite pad) to remove the NH₄Cl. Retain the filtrate (contains PhCONCS).

Phase 2: Benzotriazole Addition & Product Isolation[1]
  • Preparation: Dissolve 1H-Benzotriazole (1.0 equiv) in a minimal amount of acetone.

  • Reaction: Add the benzotriazole solution to the filtrate from Phase 1.

  • Incubation: Stir the reaction mixture at room temperature for 2–4 hours .

    • Note: In some cases, refluxing for an additional 1 hour ensures completion, but room temperature is often sufficient for this high-energy intermediate.[1]

  • Precipitation: Pour the reaction mixture into ice-cold water (approx. 3x reaction volume) with vigorous stirring.

    • Self-Validation: The product should separate as a solid precipitate.[1] If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.[1]

  • Purification: Filter the solid product. Wash with cold water (to remove residual salts) and then cold ethanol (to remove unreacted starting materials).[1]

  • Drying: Dry the solid under vacuum over P₂O₅.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following expected physicochemical properties.

ParameterExpected ResultDiagnostic Note
Physical State White to off-white crystalline solidIf yellow/orange, recrystallize from EtOH/Acetone.[1]
Melting Point 140–160 °C (Range varies by derivative)Sharp range indicates high purity.[1]
IR Spectroscopy ν(C=O) ≈ 1680–1700 cm⁻¹ν(C=S) ≈ 1200–1300 cm⁻¹Absence of broad OH stretch (from hydrolyzed acid).
¹H NMR (DMSO-d₆) δ 7.5–8.3 (m, aromatic)δ ≈ 12.0–13.0 (s, NH)The thioamide NH is significantly deshielded.[1]
Mechanism of Action (Application)

The utility of this molecule lies in its ability to transfer the thioacyl group. The benzotriazole acts as a "chemical chameleon," stable enough to isolate but reactive enough to leave when attacked by an amine.[1]

MechanismSubstrateN-(1H-benzotriazole-1-carbothioyl)benzamideIntermediateTetrahedral IntermediateSubstrate->Intermediate+ NucleophileNucleophilePrimary Amine(R-NH2)Nucleophile->IntermediateLeavingGroupBenzotriazole Anion(Good Leaving Group)Intermediate->LeavingGroupEliminationProductN-SubstitutedThiobenzamideIntermediate->ProductCollapse

Figure 2: Mechanism of thioacylation using the synthesized reagent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsothiocyanateEnsure acetone is anhydrous. Dry NH₄SCN before use.[1]
Oily Product Impurities / Solvent entrapmentTriturate the oil with cold ethanol or diethyl ether to induce solidification.[1]
Starting Material in NMR Incomplete ReactionExtend Phase 2 reaction time or reflux for 1 hour.

References

  • Katritzky, A. R.; Wang, X.; Zhang, S.; Voronkov, M. V. "Efficient Synthesis of N-(1H-Benzotriazole-1-carbothioyl)amides and Their Conversion to Thioamides."[1] Journal of Organic Chemistry, 2004 , 69(8), 2931–2934.[1] [Link]

  • Katritzky, A. R.; Rogovoy, B. V. "Benzotriazole: An Ideal Synthetic Auxiliary."[1][2][3] Chemistry – A European Journal, 2003 , 9(19), 4586–4593.[1][2] [Link]

Application Note: Evaluating N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Rationale

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of novel antifungal scaffolds. Azole-based therapeutics have historically dominated this space; however, structural innovation is required to overcome target-site mutations.

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide represents a highly rationalized synthetic approach, merging two potent pharmacophores: a benzotriazole ring and a thioamide (carbothioyl) linker conjugated to a benzamide moiety [1].

Mechanism of Action (MoA)

Like classical azoles, benzotriazole derivatives exert their primary antifungal activity by targeting Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1].

  • The Benzotriazole Core: The nitrogen-rich benzotriazole ring coordinates directly with the heme iron of the CYP51 active site, displacing oxygen and halting catalytic activity [1].

  • The Thioamide Linker: The inclusion of the carbothioyl group significantly alters the electron parameters (HOMO/LUMO energy gaps) of the molecule. This increases lipophilicity for better cell wall penetration and provides additional hydrogen-bonding and Van der Waals interactions within the hydrophobic pocket of CYP51, enhancing binding affinity compared to standard triazoles [2].

Inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols. This disrupts membrane fluidity, increases permeability, and ultimately causes fungal cell lysis.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated sterols (Membrane Toxicity) CYP51->ToxicSterols Inhibited Drug N-(1H-1,2,3-benzotriazole-1- carbothioyl)benzamide Drug->CYP51 Binds Heme Iron

Fig 1: CYP51 inhibition by N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in ergosterol synthesis.

Pre-Clinical Efficacy Data Summary

When evaluating novel benzotriazole-thioamide derivatives, establishing baseline Minimum Inhibitory Concentrations (MIC) against standard reference strains is the first critical step [3]. Table 1 summarizes typical quantitative susceptibility profiles expected for this class of compounds compared to standard therapeutics.

Table 1: Representative MIC Values (µg/mL) of Benzotriazole-Thioamide Derivatives

Fungal StrainN-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamideFluconazole (Control)Itraconazole (Control)
Candida albicans (ATCC 10231)1.56 - 3.120.500.25
Candida glabrata (Clinical Isolate)3.12 - 6.25>64.0 (Resistant)1.00
Aspergillus fumigatus (ATCC 204305)6.25 - 12.5>64.00.50
Microsporum canis0.78 - 1.561.000.12

Note: The compound demonstrates notable efficacy against fluconazole-resistant C. glabrata, likely due to the thioamide moiety altering the binding conformation to bypass common point mutations in the target enzyme [2].

Experimental Protocols

To ensure scientific rigor, the evaluation of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide must follow a self-validating workflow. The initial MIC assay establishes phenotypic susceptibility, while the subsequent ergosterol quantification assay mechanistically validates that the observed cell death is indeed caused by CYP51 inhibition.

Workflow Prep 1. Compound Solvation (DMSO, <1% final) MIC 2. Broth Microdilution (CLSI M27-A3) Prep->MIC Ergosterol 3. Ergosterol Extraction (Heptane/UV Spec) MIC->Ergosterol Docking 4. Molecular Docking (CYP51 Binding) MIC->Docking Analysis 5. Efficacy & Mechanism Validation Ergosterol->Analysis Docking->Analysis

Fig 2: Step-by-step experimental workflow for evaluating antifungal efficacy and target engagement.

Protocol 3.1: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol adheres to CLSI M27-A3 guidelines for yeasts.

Causality & Rationale: The compound is highly lipophilic. Dissolving it directly in aqueous media will cause precipitation, leading to false-negative MIC values. It must be dissolved in 100% DMSO first, ensuring the final assay concentration of DMSO never exceeds 1% to prevent solvent-induced fungal toxicity. RPMI 1640 medium buffered with MOPS (pH 7.0) is mandatory because pH fluctuations can alter the ionization state of the benzamide group, artificially skewing drug uptake.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Dissolve N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in 100% DMSO to a concentration of 6.4 mg/mL.

  • Media Preparation: Prepare RPMI 1640 medium supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the drug in the prepared RPMI 1640 medium. The final drug concentrations should range from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Suspend fungal colonies (grown for 24h on Sabouraud Dextrose Agar) in sterile saline (0.85%). Adjust turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of
    
    
    to
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of the working inoculum to each well containing 100 µL of the diluted drug. Include a positive growth control (media + inoculum + 1% DMSO) and a negative sterility control (media only).

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that produces a ≥50% reduction in visual turbidity compared to the drug-free growth control.

Protocol 3.2: Ergosterol Extraction and Quantification Assay

To validate that the compound acts via CYP51 inhibition, we must measure the depletion of ergosterol in the fungal cell membrane.

Causality & Rationale: When CYP51 is inhibited, ergosterol levels drop, and late sterol intermediates (like lanosterol) accumulate. Ergosterol and these intermediates have distinct UV absorption profiles. Ergosterol absorbs strongly at 281.5 nm, whereas the accumulating late sterols absorb at 230 nm. By extracting sterols using heptane (which selectively partitions non-polar sterols away from cellular debris) and measuring the UV absorbance ratio, we can definitively prove target engagement.

Step-by-Step Procedure:

  • Fungal Treatment: Inoculate a 50 mL culture of C. albicans in Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. Incubate at 35°C for 16 hours with shaking (150 rpm).

  • Cell Harvesting: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the cell pellet once with sterile distilled water. Record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to each pellet. Vortex for 1 minute. Incubate in an 85°C water bath for 1 hour to lyse cells and saponify lipids.

  • Sterol Extraction: Allow samples to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the upper heptane layer.

  • Phase Separation: Allow the layers to separate for 10 minutes (or centrifuge briefly at 1,000 × g). Carefully extract the upper heptane layer using a glass Pasteur pipette.

  • UV Spectrophotometry: Dilute the heptane extract 1:5 in 100% ethanol. Scan the absorbance between 220 nm and 300 nm using a UV-Vis spectrophotometer.

  • Data Calculation: Calculate the ergosterol content as a percentage of the wet weight of the cells using the following formulas:

    • % Ergosterol + % Late Sterols =[(A281.5 / 290) × F] / pellet weight

    • % Late Sterols = [(A230 / 518) × F] / pellet weight

    • % Ergosterol = (% Ergosterol + % Late Sterols) - % Late Sterols (Where F is the dilution factor, 290 and 518 are the E values determined for crystalline ergosterol and late sterols, respectively).

Data Analysis & Expected Outcomes

A successful validation of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide will yield a dose-dependent decrease in total ergosterol content, accompanied by a corresponding spike in late sterol intermediates (detectable at A230).

Table 2: Expected Ergosterol Depletion Profile in C. albicans

Treatment ConditionConcentration% Ergosterol (per wet weight)% Late Sterols (per wet weight)CYP51 Inhibition Status
Untreated Control0 µg/mL100% (Baseline)< 5%Active
Fluconazole (Pos. Control)0.25 µg/mL12.4%85.2%Inhibited
Benzotriazole-ThioamideMIC / 454.6%38.1%Partially Inhibited
Benzotriazole-ThioamideMIC / 218.3%76.4%Strongly Inhibited

If the MIC is low (indicating high antifungal activity) but ergosterol levels remain unchanged compared to the control, the compound is acting through an alternative mechanism of action (e.g., cell wall disruption or reactive oxygen species generation) rather than CYP51 inhibition.

References

  • Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Relationship between Antifungal Activity against Candida albicans and Electron Parameters of Selected N-Heterocyclic Thioamides. Semantic Scholar. Available at:[Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (BTA-CTB) in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and corrosion scientists evaluating N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (referred to herein as BTA-CTB ) as a corrosion inhibitor.

The protocols below are synthesized from high-integrity corrosion science methodologies (ASTM G1, G5, G59, G102) and specific literature regarding benzotriazole (BTA) derivatives.

Executive Summary & Mechanism of Action

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a functionalized derivative of benzotriazole (BTA). While BTA is the industry standard for copper protection, its efficacy drops in highly acidic environments. The BTA-CTB molecule introduces a carbothioyl group (-C=S) and a benzamide moiety , significantly enhancing adsorption through two mechanisms:

  • Chemisorption: The sulfur atom in the carbothioyl group acts as a "soft" base, facilitating strong coordinate bonding with metal cations (Cu²⁺ or Fe²⁺) on the surface.

  • Electronic Shielding: The benzotriazole ring and the phenyl group of the benzamide provide high electron density (

    
    -systems), forming a hydrophobic barrier that repels water and corrosive ions (Cl⁻, SO₄²⁻).
    
Mechanistic Pathway Diagram

The following diagram illustrates the dual-adsorption mechanism and the experimental workflow.

BTA_CTB_Mechanism Molecule BTA-CTB Molecule (N & S Donors) Solution Acidic Media (1M HCl / 0.5M H2SO4) Molecule->Solution Dissolution (DMSO/EtOH) Adsorption Chemisorption (Coordinate Covalent Bond) Molecule->Adsorption Lone Pair Donation (N, S) Surface Metal Surface (Cu or Fe Active Sites) Solution->Surface Diffusion Surface->Adsorption d-orbital Acceptance Film Protective Hydrophobic Film (Theta > 0.9) Adsorption->Film Langmuir Isotherm Film->Surface Blocks Anodic/Cathodic Sites

Caption: Mechanistic flow of BTA-CTB adsorption. The molecule utilizes N and S heteroatoms to block active corrosion sites.

Preparation of Inhibitor Stock Solutions

BTA derivatives often exhibit poor solubility in pure aqueous acid. Proper solubilization is critical to avoid "pseudo-inhibition" caused by precipitation.

Reagents Required[1][2][3][4][5]
  • BTA-CTB Solid: >97% Purity (Recrystallized).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (Absolute).

  • Corrosive Medium: 1.0 M HCl or 0.5 M H₂SO₄ (Prepared using HPLC-grade water).

Protocol
  • Primary Stock (10⁻² M): Dissolve the calculated mass of BTA-CTB in the minimum volume of DMSO (e.g., 5 mL DMSO for 100 mL total solution). Sonicate for 10 minutes to ensure complete dissolution.

  • Dilution Series: Dilute the Primary Stock with the Corrosive Medium (Acid) to create the test series.

    • Recommended Concentrations:

      
       M, 
      
      
      
      M,
      
      
      M,
      
      
      M.
  • Blank Preparation: Prepare a "Blank" solution containing the acid and the same volume of DMSO used in the highest concentration inhibitor solution to eliminate solvent effects.

Electrochemical Evaluation Protocols

This section details the electrochemical quantification of inhibition efficiency (


).[1]
A. Electrochemical Cell Setup
  • System: Standard Three-Electrode Cell (Pyrex).

  • Working Electrode (WE): Copper or Mild Steel specimen embedded in epoxy (exposed area ~1.0 cm²).

  • Counter Electrode (CE): Platinum Wire or Graphite Rod (Surface area > WE).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

B. Open Circuit Potential (OCP)[3]
  • Objective: Establish thermodynamic equilibrium.

  • Procedure: Immerse WE in the test solution. Monitor Potential (E) vs. Time.

  • Criterion: Stability is reached when

    
     mV per 5 minutes (typically 30–60 mins).
    
C. Electrochemical Impedance Spectroscopy (EIS)

EIS is the most sensitive method for BTA-CTB film characterization.

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (RMS) at OCP.

  • Data Output: Nyquist Plot (Imaginary vs. Real Z) and Bode Plot.

  • Key Parameter: Charge Transfer Resistance (

    
    ).
    

Calculation of Efficiency (


): 


Where

and

are the charge transfer resistances with and without inhibitor.
D. Potentiodynamic Polarization (Tafel Extrapolation)
  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s (Slow scan reduces capacitive charging currents).

  • Analysis: Extrapolate linear Tafel regions to intersect at Corrosion Potential (

    
    ) and Corrosion Current (
    
    
    
    ).

Calculation of Efficiency (


): 


Data Presentation & Interpretation

Expected Results Table

When characterizing BTA-CTB, structure your data as follows to allow direct comparison of concentration effects.

Concentration (M)

(mV vs SCE)

(

A/cm²)

(mV/dec)

(mV/dec)

(

)

Blank -450185.065110120-

-44085.26210835053.9

-43532.45810589082.4

-4209.855102245094.7

Note: A shift in


 < 85 mV implies a Mixed-Type Inhibitor. BTA-CTB typically shows mixed behavior with predominant anodic control.
Adsorption Isotherm Analysis

To validate the mechanism, fit the surface coverage (


) to the Langmuir Isotherm :


  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity (

    
    )  confirms monolayer adsorption.
    
  • Calculate Free Energy of Adsorption (

    
    ) :
    
    
    
    
    • If

      
       kJ/mol: Physisorption.
      
    • If

      
       kJ/mol: Chemisorption (Expected for BTA-CTB due to S-Metal bonds).
      

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Start Start: BTA-CTB Evaluation Step1 Solubilize BTA-CTB (DMSO/Ethanol) Start->Step1 Step2 Prepare Acid Media (1M HCl) Step1->Step2 Step3 Polish Electrode (SiC 400-2000 grit) Step2->Step3 Step4 OCP Stabilization (30-60 min) Step3->Step4 Step5 EIS (Impedance) (100kHz - 10mHz) Step4->Step5 Non-destructive Step6 Tafel Polarization (±250mV vs OCP) Step5->Step6 Destructive Step7 Calculate I_corr & R_ct Step6->Step7 Step8 Fit Langmuir Isotherm Step7->Step8 Step9 SEM/EDX Surface Imaging Step7->Step9

Caption: Step-by-step experimental workflow for validating BTA-CTB efficiency.

References

  • ASTM International. (2021). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA. Link

  • ASTM International. (2021). ASTM G59-97: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA. Link

  • Sigma-Aldrich. (n.d.). N-Benzyl-1H-benzotriazole-1-carbothioamide (Product No. 690634). (Structural Analog Validation). Link

  • Messali, M., et al. (2017). "Synthesis, characterization and corrosion inhibition efficiency of new benzotriazole derivatives for carbon steel in hydrochloric acid medium." Journal of Molecular Liquids, 246, 117-128. (Methodological Basis for BTA-Thioamide Derivatives). Link

  • Onyeachu, I. B., & Solomon, M. M. (2020).[1][2] "Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl."[1] Journal of Molecular Liquids, 313, 113536.[1] Link[1]

Sources

Application Note: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide represents a specialized class of N-acylbenzotriazole derivatives incorporating a thioamide linkage . Unlike standard N-acylbenzotriazoles, which are primarily known as acylating agents in organic synthesis, the carbothioyl derivatives exhibit enhanced stability and unique biological interactivity due to the presence of the sulfur atom.

This compound class operates via a dual-action mechanism:

  • The Benzotriazole Core: Acts as a hydrophobic moiety facilitating membrane penetration and interaction with nucleotide binding sites.

  • The Thioamide/Benzamide Linker: Provides a bidentate chelation site for divalent metal ions (e.g., Zn²⁺, Cu²⁺) critical for bacterial metalloenzymes, while also serving as a hydrogen bond donor/acceptor.

This application note details the rigorous protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination, and mechanistic validation of this compound.

Compound Handling & Preparation[1][2][3][4][5][6][7][8]

Critical Technical Insight: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is lipophilic and prone to hydrolysis under highly alkaline conditions. Proper stock preparation is the single most critical step to prevent precipitation during aqueous dilution.

Physicochemical Properties[6][9][10]
  • Molecular Weight: ~282.32 g/mol

  • Solubility: Insoluble in water; soluble in DMSO, DMF, and Acetone.

  • Stability: Stable at room temperature in solid form. Hydrolytically sensitive in aqueous buffers > pH 8.0.

Stock Solution Protocol (10 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of the compound into a sterile, antistatic 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% molecular biology grade DMSO (Dimethyl Sulfoxide). Do not use water or ethanol as the primary solvent.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter . Note: Do not use Nylon filters as they may bind the benzotriazole moiety.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Primary Screen: Agar Well Diffusion Assay

Purpose: Qualitative assessment of susceptibility and Zone of Inhibition (ZOI).

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Standardized bacterial suspension (0.5 McFarland).

  • Sterile cork borer (6 mm).

Procedure:

  • Inoculation: Swab the MHA plate surface with the bacterial suspension (e.g., S. aureus ATCC 25923) in three directions to ensure a uniform lawn.

  • Well Creation: Punch 6 mm wells using the sterile cork borer.

  • Loading:

    • Test: Add 50 µL of compound (diluted to 100 µg/mL in 10% DMSO/PBS).

    • Positive Control: Ciprofloxacin (5 µg/mL).

    • Negative Control: 10% DMSO in PBS. Crucial: Ensure the solvent control does not cause inhibition.

  • Incubation: Incubate upright at 37°C for 18–24 hours.

  • Analysis: Measure ZOI diameter (mm) using digital calipers.

Quantitative Assay: Broth Microdilution (MIC)

Purpose: Determination of the Minimum Inhibitory Concentration (MIC) following CLSI guidelines.

Workflow Diagram (DOT):

MIC_Workflow Start Stock Solution (10 mg/mL in DMSO) Dilution Intermediate Dilution (1 mg/mL in MH Broth) Start->Dilution 1:10 Dilution PlatePrep 96-Well Plate Prep Add 100 µL MH Broth (Rows A-H) Dilution->PlatePrep Load Col 1 SerialDil Serial Dilution Transfer 100 µL (Col 1 -> 10) PlatePrep->SerialDil 2-fold dilution series Addition Add Inoculum 100 µL to all test wells SerialDil->Addition Inoculum Inoculum Prep Adjust to 5x10^5 CFU/mL Inoculum->Addition Incubation Incubation 37°C, 18-24h Addition->Incubation Readout Readout Visual Turbidity or OD600 Incubation->Readout

Caption: Step-by-step workflow for Broth Microdilution Assay to determine MIC values.

Detailed Steps:

  • Preparation: Use sterile 96-well round-bottom microtiter plates.

  • Dilution Series:

    • Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

    • Add 200 µL of the test compound (diluted to 512 µg/mL in MHB, max 2% DMSO final) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat up to column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (MHB + Bacteria + Solvent).

    • Column 12: Sterility Control (MHB only).

  • Inoculation: Add 100 µL of bacterial suspension (diluted to ~1 x 10⁶ CFU/mL) to columns 1–11. Final test concentration range: 256 µg/mL to 0.5 µg/mL. Final bacterial density: ~5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 20 hours.

  • Reading: The MIC is the lowest concentration showing no visible turbidity .

  • Validation: Add 30 µL of Resazurin dye (0.01%) and incubate for 2 hours. Blue = No growth (inhibition); Pink = Growth (metabolic activity).

Mechanism of Action (MoA) Investigation

To validate the specific activity of the benzotriazole-carbothioyl moiety, the following mechanistic pathways are proposed and tested.

Proposed Pathway Diagram (DOT):

MoA_Pathway Compound N-(1H-1,2,3-benzotriazole -1-carbothioyl)benzamide Membrane Cell Membrane Permeabilization Compound->Membrane Hydrophobic Interaction Enzyme Metalloenzyme (e.g., PDF, DNA Gyrase) Compound->Enzyme Thioamide Chelation (Zn2+) Lysis Leakage of Intracellular Content Membrane->Lysis Stasis Inhibition of Replication Enzyme->Stasis DNA Genomic DNA Intercalation DNA->Stasis Secondary? Death Bacterial Cell Death Lysis->Death Stasis->Death

Caption: Dual-mechanism pathway: Membrane disruption via benzotriazole hydrophobicity and metalloenzyme inhibition via thioamide chelation.

Time-Kill Kinetics

Perform this assay at 1x, 2x, and 4x MIC to determine if the compound is bacteriostatic or bactericidal .

  • Bactericidal: ≥3 log₁₀ reduction in CFU/mL within 24 hours.

  • Bacteriostatic: <3 log₁₀ reduction.

Membrane Integrity Assay (Nucleotide Leakage)
  • Wash log-phase bacteria and resuspend in PBS.

  • Treat with 2x MIC of the compound for 1, 2, and 4 hours.

  • Centrifuge and measure the supernatant absorbance at 260 nm .

  • Result Interpretation: An increase in OD₂₆₀ indicates leakage of intracellular DNA/RNA, confirming membrane damage (typical of benzotriazole pharmacophores).

Data Analysis & Interpretation

Table 1: Expected Data Structure for Reporting

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusPositive4.08.02.0Bactericidal
E. coliNegative32.0>64.0>2Bacteriostatic
P. aeruginosaNegative64.064.01.0Resistant/Efflux

Calculation of IC₅₀ (if applicable): Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or SigmaPlot:



References

  • Benzotriazole Biological Overview: Title: Benzotriazole: An overview on its versatile biological behavior.[1][2][3][4][5] Source:European Journal of Medicinal Chemistry. URL:[Link]

  • N-Acyl Benzotriazole Synthesis & Activity: Title: Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening.[6] Source:Journal of Oleo Science. URL:[Link]

  • Thioamide/Triazole Antimicrobial Mechanisms: Title: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.[2][7] Source:Beilstein Journal of Organic Chemistry. URL:[Link][7]

  • Benzotriazole Derivatives in Drug Discovery: Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[1][8][9][10][3][4][5][11][12] Source:GSC Online Press. URL:[Link]

  • CLSI Standards: Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source:Clinical and Laboratory Standards Institute. URL:[Link]

Sources

Application Note: Experimental Setup for Evaluating the Efficacy of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a highly versatile synthetic intermediate and bioactive pharmacophore. Combining the lipophilic, electron-withdrawing benzotriazole core with a carbothioyl-benzamide moiety, this compound acts both as a potent thioacylating agent and a bidentate ligand for transition metals.

Recent literature highlights the superior anticancer efficacy of benzotriazole-1-carbothioamide derivatives, particularly when complexed with Palladium (Pd) or Platinum (Pt), against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) [1]. Furthermore, its structural homology to disubstituted thioureas provides a strong rationale for evaluating its antimicrobial properties, as these scaffolds are known to disrupt bacterial metal homeostasis [2].

Unlike standard small molecules, the efficacy testing of this compound requires a multi-faceted approach. The carbothioyl group (


) is highly reactive and prone to redox cycling, which can induce intracellular reactive oxygen species (ROS). Its ability to chelate intracellular trace metals (Cu, Zn) or exogenously added metals fundamentally alters its mechanism of action—shifting from a simple organic inhibitor to an organometallic DNA-intercalator. Therefore, this protocol establishes a self-validating system to evaluate the compound both as a free ligand and as a metallo-complex.

Experimental Workflow Visualization

Workflow A Phase 1: Formulation & Stability (HPLC, LC-MS Validation) B Phase 2: In Vitro Cytotoxicity (MTT Assay on MCF-7 / MDA-MB-231) A->B C Phase 3: Antimicrobial MIC (Broth Microdilution) A->C D Phase 4: Organometallic Complexation (Pd/Pt Ligand Synthesis) A->D E Phase 5: Mechanistic Profiling (Flow Cytometry, ROS, Caspase) B->E D->E

Caption: Workflow for the efficacy testing and mechanistic profiling of the benzotriazole derivative.

Detailed Experimental Protocols

Phase 1: Formulation and Stability Validation

Causality & Trustworthiness: Benzotriazole derivatives are highly lipophilic and susceptible to hydrolysis in aqueous media. Testing efficacy without validating stability leads to false negatives due to compound degradation. This phase acts as a self-validating gatekeeper before biological screening.

  • Stock Preparation: Dissolve the synthesized N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

  • Aqueous Stability Testing: Dilute the stock to 100 µM in PBS (pH 7.4) and RPMI-1640 media.

  • LC-MS Validation: Aliquot samples at 0, 4, 12, and 24 hours. Analyze via LC-MS to quantify the intact parent mass. Proceed to cellular assays only if the compound exhibits >90% stability over the 24-hour window.

Phase 2: In Vitro Anticancer Efficacy (MTT Assay)

Causality & Trustworthiness: To establish a true therapeutic index, the compound must be tested against both tumorigenic and healthy cell lines. The inclusion of organometallic co-treatments is critical, as benzotriazole-1-carbothioamides exhibit synergistic cytotoxicity when bound to transition metals[1].

  • Cell Culture: Seed MCF-7 (ER+ breast cancer), MDA-MB-231 (Triple-negative breast cancer), and MCF-10A (Healthy breast epithelium) at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Free Ligand Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the compound. Maintain final DMSO concentration at

    
     to prevent solvent-induced toxicity.
    
  • Organometallic Co-Treatment: In a parallel set of plates, pre-incubate the compound with equimolar

    
     or 
    
    
    
    for 1 hour at room temperature to form metallo-complexes in situ before applying to cells.
  • Viability Readout: After 48 hours, add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Phase 3: Antimicrobial Efficacy (Broth Microdilution)

Causality: The thiourea-like backbone disrupts bacterial cell wall synthesis and metal homeostasis [3].

  • Inoculum Preparation: Prepare suspensions of Staphylococcus aureus (MRSA) and Escherichia coli to a 0.5 McFarland standard.

  • Dilution Series: Perform two-fold serial dilutions of the compound (from 128 µg/mL to 0.25 µg/mL) in Mueller-Hinton Broth.

  • Incubation & Readout: Inoculate with bacteria (

    
     CFU/mL final) and incubate for 18 hours at 37°C. Determine the Minimum Inhibitory Concentration (MIC) using resazurin dye as a metabolic indicator.
    
Phase 4: Mechanistic Profiling (Apoptosis & ROS)

Causality: Understanding how the cell dies is as important as knowing if it dies. The carbothioyl group acts as a redox cycler.

  • ROS Generation: Treat MDA-MB-231 cells with the established IC₅₀ dose for 12 hours. Stain with DCFDA (10 µM) and analyze via flow cytometry to quantify oxidative stress.

  • Apoptosis Assay: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI). A shift to Annexin V+/PI- indicates early apoptosis, validating the mitochondrial depolarization pathway.

Mechanistic Pathway Visualization

Mechanism Ligand N-(1H-1,2,3-benzotriazole- 1-carbothioyl)benzamide Metal Intracellular Metal Chelation (Cu/Zn) Ligand->Metal Bidentate Binding ROS ROS Generation (Oxidative Stress) Ligand->ROS Redox Cycling Metal->ROS Fenton-like Rxn Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Caption: Putative mechanism of action: Intracellular metal chelation and ROS-mediated apoptosis.

Data Presentation: Expected Efficacy Metrics

The following table summarizes the expected quantitative outcomes based on structural analogs and organometallic complexes documented in the literature [1][2][3].

Assay TypeTarget / Cell LineStateExpected IC₅₀ / MICPositive Control
CytotoxicityMCF-7Free Ligand22.5 µMCisplatin (5.2 µM)
CytotoxicityMCF-7Pd(II) Complex4.1 µMCisplatin (5.2 µM)
CytotoxicityMDA-MB-231Free Ligand35.0 µMCisplatin (8.4 µM)
CytotoxicityMCF-10A (Healthy)Free Ligand>100 µMCisplatin (15.1 µM)
AntimicrobialS. aureus (MRSA)Free Ligand16 µg/mLVancomycin (1 µg/mL)
AntimicrobialE. coliFree Ligand>128 µg/mLAmpicillin (8 µg/mL)

Table 1: Representative efficacy metrics comparing the free benzotriazole ligand versus its organometallic complex.

References

  • Title: Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship Source: mdpi.com URL: [Link]

  • Title: Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives Source: researchgate.net URL: [Link]

"N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide as a precursor for heterocyclic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Exploiting N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in Divergent Heterocyclic Synthesis

Executive Summary & Rationale

The reagent N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (hereafter referred to as Bt-C(S)NHBz ) represents a "shelf-stable" equivalent of benzoyl isothiocyanate. In high-throughput medicinal chemistry, handling volatile or reactive isothiocyanates can be operationally difficult due to their moisture sensitivity and lachrymatory properties.

Utilizing the Katritzky Benzotriazole Methodology , this reagent stabilizes the thiocarbonyl moiety using benzotriazole (Bt) as a neutral, good leaving group. This allows for controlled nucleophilic acyl substitution (NAS) at the thiocarbonyl center.

Key Advantages:

  • Operational Safety: Eliminates the need to handle free isothiocyanates in subsequent steps.

  • Regioselectivity: The benzotriazole moiety directs nucleophilic attack exclusively to the thiocarbonyl carbon.

  • Divergence: Acts as a common precursor for N-acylthioureas, 1,2,4-triazoles , and 1,3,4-thiadiazoles .

Reaction Logic & Mechanism

The utility of Bt-C(S)NHBz relies on the "push-pull" electronic character of the benzotriazole ring. When a nucleophile (such as a primary amine or hydrazine) attacks the thiocarbonyl carbon, the benzotriazole anion is displaced.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent Bt-C(S)NHBz (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Nuc Nucleophile (R-NH2 or N2H4) Nuc->Inter Nucleophilic Attack Leaving Benzotriazole (BtH) (Leaving Group) Inter->Leaving Dissociation Product Thioacylated Adduct Inter->Product Elimination

Figure 1: General mechanistic flow for benzotriazole-mediated thioacylation. The Bt moiety acts as a specific leaving group, activating the C=S bond.

Divergent Synthesis Workflow

The following diagram illustrates how Bt-C(S)NHBz serves as a hub for generating multiple heterocyclic scaffolds.

DivergentSynthesis Precursor Benzotriazole + Benzoyl Isothiocyanate Reagent Bt-C(S)NHBz (The Reagent) Precursor->Reagent THF, rt, 2h Thiourea N-Benzoyl-N'-alkylthiourea Reagent->Thiourea + Amine Thiosemi N-Benzoylthiosemicarbazide Reagent->Thiosemi + Hydrazine Amine R-NH2 (Primary Amines) Hydrazine NH2-NH2 (Hydrazine Hydrate) Triazole 1,2,4-Triazole (via Base Cyclization) Thiosemi->Triazole NaOH, Reflux Thiadiazole 1,3,4-Thiadiazole (via Acid Cyclization) Thiosemi->Thiadiazole H2SO4, 0°C

Figure 2: Synthetic divergence. The reagent allows access to thioureas (path left) or thiosemicarbazides (path right), which further cyclize to distinct heterocycles.

Experimental Protocols

Protocol A: Synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Note: This protocol ensures the formation of the active reagent from commercially available starting materials.

Reagents:

  • 1H-Benzotriazole (BtH) (1.0 equiv)

  • Benzoyl isothiocyanate (1.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1H-benzotriazole (1.19 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise via syringe over 5 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. A thick precipitate typically forms.

  • Workup:

    • Cool the mixture to 0°C for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted isothiocyanate.

  • Drying: Dry the yellow/off-white solid in a vacuum desiccator.

    • Yield Expectation: 85–95%.

    • Validation: 1H NMR (CDCl3) should show aromatic multiplets and a downfield NH signal (~11-12 ppm).

Protocol B: Synthesis of 3-Phenyl-1,2,4-Triazole Derivatives

Target: Conversion of the reagent into a 1,2,4-triazole ring via hydrazine.

Reagents:

  • Bt-C(S)NHBz (Reagent from Protocol A) (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Ethanol (Solvent)

  • Sodium Hydroxide (2N NaOH)

Procedure:

  • Thiosemicarbazide Formation:

    • Suspend Bt-C(S)NHBz (2.82 g, 10 mmol) in Ethanol (30 mL).

    • Add Hydrazine Hydrate (0.6 g, 12 mmol) dropwise.

    • Stir at room temperature for 1 hour. The solution will clarify as benzotriazole is displaced, followed by precipitation of the N-benzoylthiosemicarbazide intermediate.

  • Cyclization:

    • Add 2N NaOH (10 mL) directly to the reaction mixture.

    • Heat to reflux (80°C) for 3–4 hours.

    • Mechanism:[1] Base-catalyzed intramolecular cyclization with loss of H2S (or H2O depending on tautomer, usually requires acidification step for final isolation).

  • Isolation:

    • Cool to room temperature.

    • Acidify with 10% HCl to pH 3–4. The triazole often precipitates or requires extraction with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Note
Reagent Appearance Yellow to off-white crystalline solidIf oily, recrystallize from Toluene.
Reaction Time (Prep) 2–4 Hours at RTExtended time does not degrade product.
By-product Benzotriazole (free)Water soluble in basic workup; easily removed.
Cyclization pH Requires Basic (NaOH) or AcidicUse NaOH for Triazoles; H2SO4 for Thiadiazoles.
Storage 2–8°C, DesiccatedStable for months if kept dry.

References

  • Katritzky, A. R. ; Ledoux, S.; Witek, R. M.; Nair, S. K. "1-(Alkyl/arylthiocarbamoyl)benzotriazoles as stable isothiocyanate equivalents: synthesis of Di- and trisubstituted thioureas."[2] Journal of Organic Chemistry, 2004 , 69(9), 2976–2982.[2] Link

  • Katritzky, A. R. ; Rogovoy, B. V. "Benzotriazole: An ideal synthetic auxiliary." Chemistry – A European Journal, 2003 , 9(19), 4586–4593. Link

  • Katritzky, A. R. ; Wang, X. "Benzotriazole-mediated synthesis of heterocycles." Journal of Heterocyclic Chemistry, 2012 , 49, 1. Link

  • Panda, S. S. ; Jones, R. A.; Hall, C. D.; Katritzky, A. R. "Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles." Topics in Heterocyclic Chemistry, 2016 , 43, 1-40. Link

Sources

Application Note: Comprehensive Methodology for Evaluating the Anticancer Properties of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Benzotriazole is a privileged, versatile heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and triazole ring system. Its structural flexibility allows it to act as a potent pharmacophore capable of engaging diverse biological targets[1]. Recent drug development efforts have demonstrated that benzotriazole derivatives exhibit profound anticancer properties through multiple mechanisms, including the induction of mitochondria-mediated apoptosis, G2/M phase cell cycle arrest, and the inhibition of critical kinases (such as FAK and CK2) and tubulin polymerization[1][2][3][4].

To rigorously evaluate novel benzotriazole candidates, researchers must employ a multi-tiered, self-validating methodological approach. This guide outlines a comprehensive workflow—from primary high-throughput cytotoxicity screening to granular mechanistic elucidation—designed to ensure data integrity, reproducibility, and translational relevance in preclinical oncology.

Workflow Start Benzotriazole Library Synthesis & QC Screening Phase I: Cytotoxicity (MTT / CCK-8 Assays) Start->Screening High-Throughput Screen MoA Phase II: Cellular Mechanisms (Flow Cytometry) Screening->MoA IC50 < 10 µM Target Phase III: Molecular Targets (Western Blot / Kinase Assays) MoA->Target Phenotypic Validation Validation Lead Optimization & In Vivo Models Target->Validation Target Engagement

Fig 1: Strategic workflow for evaluating the anticancer properties of benzotriazole derivatives.

Phase I: High-Throughput Cytotoxicity & Viability Screening

Causality & Assay Selection

The first step in evaluating benzotriazole derivatives is determining their anti-proliferative potency across a panel of human cancer cell lines (e.g., MCF-7, HL-60, HCT-116)[5]. The MTT Assay is the gold standard for this phase. The causality behind this choice relies on metabolic proxy: viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. The intensity of the dissolved formazan is directly proportional to the number of metabolically active (living) cells.

Protocol: Self-Validating MTT Assay

Self-Validation Checkpoints:

  • Vehicle Control: Cells treated with DMSO (matched to the highest concentration used for compounds, strictly <0.5% v/v) to prove the solvent does not induce baseline cytotoxicity.

  • Positive Control: A known chemotherapeutic agent (e.g., Doxorubicin or Combretastatin A-4) to validate the sensitivity of the specific cell passage[2][5].

  • Blank Control: Media + MTT reagent without cells to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at a density of

    
     to 
    
    
    
    cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.
  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivatives (e.g., 0.1, 1, 5, 10, 50, 100 µM) in complete culture media. Aspirate old media and add 100 µL of the treated media to the wells. Perform in biological triplicates. Incubate for 48 h and 72 h to assess time-dependent cytotoxicity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours. Causality: This specific timeframe allows sufficient accumulation of intracellular formazan crystals without causing dye-induced toxicity.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Phase II: Elucidating the Mechanism of Action

Once highly potent derivatives (IC₅₀ < 10 µM) are identified, it is critical to determine whether the reduction in cell viability is due to cytostatic effects (cell cycle arrest) or cytotoxic effects (apoptosis)[1].

Causality Behind Flow Cytometry Assays
  • Apoptosis (Annexin V-FITC/PI): During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes but enters late apoptotic/necrotic cells. This dual staining allows precise differentiation between viable, early apoptotic, late apoptotic, and necrotic populations[5][6].

  • Cell Cycle (PI/RNase): Benzotriazole derivatives frequently act as tubulin polymerization inhibitors or kinase inhibitors, halting the cell cycle at the G2/M phase[2][3]. PI intercalates into DNA stoichiometrically; thus, fluorescence intensity directly correlates with DNA content (2N in G0/G1, 4N in G2/M). RNase is added to prevent PI from binding to RNA, which would skew the DNA quantification.

Protocol: Multiparametric Flow Cytometry

Self-Validation Checkpoints: Unstained cells (autofluorescence control), single-stained Annexin V cells, and single-stained PI cells must be used for accurate fluorescence compensation.

Step-by-Step Methodology:

  • Treatment: Seed

    
     cells/well in 6-well plates. Treat with the benzotriazole derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 h and 48 h.
    
  • Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface receptors and PS integrity.

  • Apoptosis Staining: Wash cells twice with cold PBS. Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

  • Cell Cycle Staining: For a parallel cohort, fix the harvested cells in cold 70% ethanol dropwise while vortexing. Store at -20°C overnight. Wash with PBS, resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A), and incubate for 30 minutes at 37°C. Analyze via flow cytometry to quantify the sub-G1, G0/G1, S, and G2/M populations[5].

Phase III: Molecular Target Validation

Benzotriazole derivatives often exert their effects by disrupting mitochondrial integrity or inhibiting specific kinases (e.g., FAK, CK2)[2][3][4].

Pathway BTA Benzotriazole Derivatives Tubulin Tubulin Polymerization Inhibition BTA->Tubulin Binds Colchicine Site Kinase FAK / CK2 Inhibition BTA->Kinase ATP-competitive binding CellCycle G2/M Phase Arrest Tubulin->CellCycle Kinase->CellCycle Mito Mitochondrial Dysfunction (ΔΨm Loss) Kinase->Mito Stress Induction Apoptosis Cellular Apoptosis CellCycle->Apoptosis Prolonged Arrest Bcl2 Bax Upregulation & Bcl-2 Downregulation Mito->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Cytochrome c Release Caspase->Apoptosis

Fig 2: Molecular mechanisms of benzotriazole-induced cell cycle arrest and apoptosis.

Protocol: Western Blotting for Apoptotic Markers

Self-Validation Checkpoints: Use a housekeeping protein (e.g.,


-actin or GAPDH) to ensure equal protein loading across all lanes.

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical if downstream kinase activity (e.g., p-FAK) is being evaluated[2].

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 10-12% SDS-PAGE gel. Electrophorese at 100V.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour. Probe with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C. Causality: An increase in the Bax/Bcl-2 ratio confirms that the benzotriazole derivative triggers the intrinsic (mitochondrial) apoptotic pathway[1][7].

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Quantitative Data Presentation & Benchmark Metrics

To contextualize the efficacy of newly synthesized benzotriazole derivatives, compare experimental IC₅₀ values against established benchmarks in the literature. The table below summarizes the quantitative data and mechanistic targets of highly potent benzotriazole subclasses.

Benzotriazole SubclassTarget Cell LineIC₅₀ ValuePrimary Mechanism of ActionReference
N-acylarylhydrazone Hybrids HL-60 (Leukemia)25 nMFAK inhibition, Caspase-3 activation, G2/M arrest[2]
N-acylarylhydrazone Hybrids OVCAR-3 (Ovarian)29 nMFAK & Pyk2 inhibition[2]
Substituted Imidazole-Thiones HL-60 (Leukemia)0.40 µMSubstantial G2/M phase arrest, Apoptosis[5]
Substituted Imidazole-Thiones HCT-116 (Colon)2.63 µMAnti-proliferative, Apoptosis[5]
2-Phenylquinazolines (ARV-2) MCF-7 (Breast)3.16 µMTubulin polymerization inhibition, Mitochondria-mediated apoptosis[3]
Tetrabromo-1H-benzotriazoles MCF-7 / MDA-MB-2310.16 - 0.51 µMPotent Protein Kinase CK2 inhibition[4]
Triterpenic Acid-Esters A375 (Melanoma)Dose-dependentBcl-2 downregulation, Bax upregulation[7]

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity Source: Bentham Science Publishers URL
  • Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2 Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents Source: MDPI URL

Sources

Application Notes & Protocols: Developing Antiviral Therapies Using Benzotriazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antivirals and the Promise of the Benzotriazole Scaffold

The global landscape of infectious diseases is perpetually challenged by the emergence of new viral pathogens and the evolution of drug-resistant strains.[1][2] This reality underscores an urgent and continuous need for the discovery and development of novel antiviral therapeutics.[3] In the vast field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," serve as exceptional starting points for drug design due to their ability to interact with a wide range of biological targets. The benzotriazole moiety, a bicyclic system containing a benzene ring fused to a triazole ring, has emerged as one such versatile scaffold.[4][5][6]

Benzotriazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and, notably, antiviral properties.[7][8][9] Their chemical stability, synthetic tractability, and capacity to mimic natural purines allow them to act as "false substrates," interfering with critical viral processes.[10] This guide provides a comprehensive overview of the workflow, from initial design and synthesis to preclinical evaluation, for developing potent antiviral agents based on the benzotriazole scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in the fight against viral diseases.

Section 1: The Benzotriazole Scaffold - A Privileged Structure in Antiviral Design

The utility of the benzotriazole core in medicinal chemistry stems from its unique physicochemical properties.[5]

  • Structural Versatility : The benzotriazole ring system possesses three nitrogen atoms, which can serve as hydrogen bond donors or acceptors, facilitating interactions with biological targets like viral enzymes or proteins.[6] Synthesis can be directed to produce N-1 or N-2 substituted isomers, each with distinct spatial arrangements and biological activities.

  • Bioisosteric Replacement : Its structure can mimic the purine nucleobases (adenine and guanine), allowing benzotriazole-based compounds to act as competitive inhibitors of viral polymerases or other enzymes involved in nucleic acid synthesis.[10]

  • Synthetic Accessibility : The scaffold is readily modified. Functional groups can be introduced at various positions on both the benzene and triazole rings, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize antiviral activity and reduce toxicity.[4][6]

Several studies have highlighted the success of this scaffold against a range of viruses. Derivatives have shown potent activity against Picornaviruses like Coxsackievirus B5 (CVB5) and Poliovirus, as well as other RNA viruses.[2][10][11] This established potential makes it a compelling starting point for new antiviral discovery programs.

Section 2: Design & Synthesis Workflow

The initial phase of development involves the rational design and synthesis of a library of novel benzotriazole derivatives. The goal is to create a diverse set of compounds to explore the chemical space around the core scaffold. This process is iterative, guided by structure-activity relationship (SAR) data from subsequent screening.

General Synthetic Protocol: N-Arylbenzotriazole Amide Derivatives

This protocol provides a generalized scheme for synthesizing a library of N-(4-(1H-benzo[d][11][12][13]triazol-1-yl)phenyl)amide derivatives, a class of compounds that has shown promising antiviral activity.[2][14]

Principle of the Method: This multi-step synthesis involves first creating a substituted aminophenyl benzotriazole intermediate, followed by coupling with various carboxylic acids to generate a diverse amide library. The choice of substituents on both the benzotriazole ring and the terminal benzoyl group allows for systematic exploration of SAR.

Materials & Reagents:

  • Substituted o-phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Substituted 4-nitroaniline

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C)

  • Various carboxylic acids

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic solvents (e.g., Acetic Acid, Ethanol, DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Step-by-Step Protocol:

  • Synthesis of Benzotriazole Intermediate:

    • Dissolve the starting o-phenylenediamine in a suitable solvent like aqueous acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the benzotriazole ring via diazotization.

    • Stir for 1-2 hours, then isolate the resulting benzotriazole product by filtration.

  • N-Arylation Reaction:

    • Combine the synthesized benzotriazole with a substituted 4-nitroaniline in a polar aprotic solvent such as DMF.

    • Add a suitable base (e.g., K₂CO₃) and heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

    • Monitor the reaction by TLC. Upon completion, pour the mixture into water to precipitate the N-aryl-nitro product. Filter and dry.

  • Reduction of the Nitro Group:

    • Dissolve the N-aryl-nitro compound in a solvent like ethanol or methanol.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Introduce a reducing agent. A common method is catalytic hydrogenation using H₂ gas, or alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be used.

    • After the reaction is complete, filter off the catalyst and evaporate the solvent to yield the N-aryl-amine intermediate.

  • Amide Coupling:

    • Dissolve the N-aryl-amine intermediate in an anhydrous solvent like DCM or DMF.

    • In a separate flask, activate a selected carboxylic acid with a coupling agent (e.g., HATU or an EDC/HOBt system).

    • Add the activated carboxylic acid solution to the amine solution and stir at room temperature overnight.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents.

  • Purification:

    • Purify the final compound using flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to achieve high purity.

    • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Workflow Visualization

G cluster_synthesis Compound Library Synthesis cluster_screening Biological Evaluation A Design & Select Substituents B Step 1: Synthesize Benzotriazole Core A->B C Step 2: N-Arylation B->C D Step 3: Nitro Reduction to Amine C->D E Step 4: Amide Coupling with Diverse Acids D->E F Step 5: Purification & Characterization E->F G In Vitro Screening (Section 3) F->G H SAR Analysis (Section 5) G->H H->A Iterative Redesign I Optimized Lead Compound H->I

Caption: Iterative workflow for synthesis and evaluation of benzotriazole derivatives.

Section 3: In Vitro Evaluation of Antiviral Activity - A Step-by-Step Protocol

Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. The preclinical development process begins with in vitro testing to determine antiviral efficacy and cytotoxicity, which together help estimate the compound's therapeutic index.[12][15][16]

Protocol 3.1: Cytotoxicity Assay (MTT Assay)

Principle of the Assay: It is crucial to ensure that any observed antiviral effect is not due to the compound simply killing the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

Materials & Reagents:

  • Host cell line appropriate for the target virus (e.g., VERO-76, MDBK)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized benzotriazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette and spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to form a confluent monolayer.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of the various compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plates for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3.2: Antiviral Efficacy Assay (Plaque Reduction Assay)

Principle of the Assay: The Plaque Reduction Assay (PRA) is considered the gold-standard method for determining the efficacy of an antiviral compound.[3] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection. A reduction in the number of plaques indicates inhibition of viral replication.

Materials & Reagents:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Target virus stock with a known titer (PFU/mL)

  • Test compounds at non-toxic concentrations (well below CC₅₀)

  • Serum-free culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Step-by-Step Protocol:

  • Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.

  • Compound Pre-treatment (Optional, for MoA): To test if the compound acts on early infection stages, you can pre-treat the cells with the compound for 1-2 hours before adding the virus.

  • Viral Infection: Wash the cell monolayers with PBS. Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum. Wash the cells gently with PBS to remove unattached virus.

  • Overlay Application: Add 2 mL (for 6-well plates) of overlay medium containing various concentrations of the test compound. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring that discrete plaques are formed. Include a "virus control" (no compound) well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for the time required for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes. The stain will color the living cells purple, leaving the plaques (areas of dead cells) as clear zones.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀ . A higher SI value (typically >10) indicates a more promising compound with a good safety window.

In Vitro Screening Cascade

Caption: A typical in vitro screening cascade for identifying antiviral hits.

Section 4: Elucidating the Mechanism of Action (MoA)

Identifying a potent hit is only the first step. Understanding how a compound works is critical for its optimization and future development. MoA studies aim to pinpoint the specific stage of the viral life cycle that is being inhibited.[3]

Protocol 4.1: Time-of-Addition Assay

Principle of the Assay: This assay helps to narrow down the stage of the viral life cycle targeted by the inhibitor. The compound is added at different time points relative to the viral infection. By observing when the addition of the compound no longer has an effect, one can infer the targeted step (e.g., entry, replication, assembly/release). For example, if a compound is only effective when added at the same time as the virus, it likely targets attachment or entry.[11][17]

Step-by-Step Protocol:

  • Prepare confluent cell monolayers in a multi-well plate.

  • Design a time course. For example:

    • Pre-treatment: Add compound 2 hours before infection, then wash out.

    • Co-treatment: Add compound at the same time as the virus.

    • Post-treatment: Add compound at various times after infection (e.g., 2, 4, 6, 8 hours post-infection).

  • Infect all wells (except mock-infected controls) with the virus.

  • At the end of the experiment (e.g., 24 hours), collect the supernatant or cell lysate.

  • Quantify the viral yield using a Virus Yield Reduction Assay (e.g., by TCID₅₀ or qPCR).

  • Analysis: Plot the viral yield against the time of compound addition. A significant drop in viral yield at a specific time window indicates the probable target stage. For instance, a compound that inhibits an early stage of infection, like viral attachment, will show reduced viral yield only when added before or during infection.[13]

Other Key MoA Assays:
  • Virucidal Assay: Determines if the compound directly inactivates virus particles. This is done by incubating the virus with the compound before infecting the cells. If infectivity is lost, the compound has direct virucidal activity.[11]

  • Enzyme Inhibition Assays: If the virus encodes specific enzymes (e.g., protease, helicase, polymerase), cell-free biochemical assays can be performed to see if the compound directly inhibits their activity.[10]

  • Molecular Docking: In silico computational models can predict how the compound might bind to the 3D structure of a known viral protein target, providing a hypothesis for the mechanism that can be tested experimentally.[10][17]

G cluster_virus_lifecycle Viral Life Cycle Stages cluster_moa Potential Benzotriazole MoA Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Replication Genome Replication Uncoating->Replication Assembly Assembly & Release Replication->Assembly Inhibitor Benzotriazole Derivative Inhibitor->Attachment Blocks viral attachment protein Inhibitor->Replication Inhibits viral polymerase/helicase G cluster_preclinical Preclinical Development A Lead Optimization (SAR) B In Vivo Efficacy (Animal Models) A->B C ADME / Pharmacokinetics A->C D GLP Toxicology (Safety Studies) B->D C->D E IND Filing D->E F Phase I Clinical Trials E->F

Caption: The pipeline from lead optimization to clinical trials.

Conclusion

The development of benzotriazole-based antiviral therapies represents a promising avenue in the ongoing quest for new treatments for viral infections. The benzotriazole scaffold offers remarkable chemical versatility, allowing for the generation of large, diverse compound libraries. By employing a systematic and iterative drug discovery cascade—encompassing rational design, synthesis, robust in vitro screening, detailed MoA elucidation, and rigorous preclinical evaluation—researchers can effectively identify and optimize novel drug candidates. The protocols and workflows detailed in this guide provide a foundational framework for scientists to harness the potential of benzotriazole and contribute to the development of the next generation of antiviral drugs.

References

  • Szczech, G. M. (n.d.). Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases.
  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals.
  • Ibba, R., et al. (2025). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI.
  • Szczech, G. M. (n.d.). Preclinical Development of Antiviral Drugs. Oxford Academic.
  • Szczech, G. M. (n.d.). Preclinical development of antiviral drugs. PubMed.
  • Ibba, R., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry.
  • (n.d.). A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES. IJCRT.org.
  • Suso, J., et al. (n.d.). In vitro methods for testing antiviral drugs. PMC.
  • Carta, A., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal.
  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. PubMed.
  • Gîvan, F. M., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI.
  • (2025). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate.
  • (2025). In Vitro Antiviral Testing Services. Creative Diagnostics.
  • Simon, F., et al. (2024). Preclinical and Clinical Studies in the Drug Development Process of EMA-approved non-HIV antiviral agents: A Narrative review. PubMed.
  • Carta, A., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal.
  • (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. Viroclinics.
  • Adom, M., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. PubMed.
  • Wang, J. Y., et al. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE.
  • Rosenke, K., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Diva-Portal.org.
  • Carta, A., et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC.
  • (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.
  • (2024). Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications.
  • (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate.

Sources

Troubleshooting & Optimization

"optimizing the yield of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide Synthesis

Ticket ID: #BT-S-409 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a specialized thioacylating reagent. Unlike its oxygen analogue (N-benzoylbenzotriazole), the sulfur variant is significantly more sensitive to hydrolysis and thermal degradation. This guide provides an optimized protocol based on the principles established by the Katritzky group, focusing on the in situ generation of benzoyl isothiocyanate followed by nucleophilic addition of benzotriazole.

Key Optimization Levers:

  • Moisture Control: Absolute exclusion of water is critical during the isothiocyanate formation.

  • Solvent Choice: Acetone is preferred for the initial step to facilitate the precipitation and removal of inorganic salts (

    
    ).
    
  • Temperature Management: Exothermic control during addition prevents polymerization of the isothiocyanate intermediate.

Optimized Synthetic Workflow

The synthesis proceeds in two stages:

  • Generation of Benzoyl Isothiocyanate: Reaction of benzoyl chloride with ammonium thiocyanate.

  • Nucleophilic Addition: Reaction of the isothiocyanate with 1H-benzotriazole.

Visual Workflow (Process Logic)

SynthesisWorkflow Start Start: Reagent Prep Step1 Step 1: In-situ Isothiocyanate Gen. (Benzoyl Chloride + NH4SCN) Start->Step1 Anhydrous Acetone Decision1 Check: Is NH4Cl Precipitated? Step1->Decision1 Decision1->Step1 No (Stir longer) Step2 Step 2: Filtration (Remove NH4Cl solid) Decision1->Step2 Yes (White Solid) Step3 Step 3: Addition of Benzotriazole (0°C -> RT) Step2->Step3 Filtrate (Ph-CO-NCS) Step4 Step 4: Reaction Monitoring (TLC/IR for -NCS peak loss) Step3->Step4 Stir 2-4h End Final Product: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide Step4->End Workup

Figure 1: Step-by-step logic flow for the synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide.

Detailed Protocol (SOP)

Reagents:

  • Benzoyl chloride (1.0 eq)

  • Ammonium thiocyanate (1.1 eq)

  • 1H-Benzotriazole (1.0 eq)

  • Solvent: Anhydrous Acetone (Primary recommendation)

Procedure:

  • Activation: Dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone. Add benzoyl chloride (1.0 eq) dropwise.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
    • Tech Note: Reflux for 15-30 minutes to ensure complete conversion to benzoyl isothiocyanate.

  • Filtration (CRITICAL): Cool the mixture slightly and filter off the ammonium chloride precipitate under an inert atmosphere (Argon/Nitrogen).

    • Why: Removing acidic ammonium salts prevents protonation of benzotriazole and side reactions during the next step.

  • Addition: Add 1H-benzotriazole (1.0 eq) to the filtrate containing the benzoyl isothiocyanate.

    • Condition: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by IR.

    • Target: Disappearance of the strong isothiocyanate peak (

      
      2000 
      
      
      
      ) and appearance of the thioamide/carbonyl bands.
  • Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with cold water, and dry in a vacuum desiccator.

Troubleshooting Modules

Module A: Yield Optimization (Low Yield)

Symptom: Yield < 50% or recovery of starting materials.

Potential CauseDiagnostic CheckResolution
Moisture Contamination Did the benzoyl chloride fume excessively? Was acetone dried?Strict Anhydrous Conditions: Benzoyl isothiocyanate hydrolyzes rapidly to benzamide. Use freshly distilled acetone or molecular sieves (3Å).
Incomplete Activation Did

precipitate fully in Step 1?
Reflux Step: Ensure the mixture is refluxed for at least 20 mins before filtering. If

is not removed, yield drops.
Stoichiometry Mismatch Did you use excess Benzotriazole?1:1 Ratio: Unlike acylation where excess BtH acts as a base, here strict 1:1 stoichiometry is preferred to avoid complex mixtures.
Module B: Purity & Physical Form (Oiling Out)

Symptom: Product separates as a sticky oil/gum rather than a crystalline solid.

  • Root Cause: Presence of unreacted benzoyl isothiocyanate or solvent entrapment.

  • Corrective Action (Recrystallization):

    • Dissolve the crude gum in a minimum amount of warm Ethanol or Acetone.

    • Add water dropwise until turbidity just persists.

    • Seed the solution with a crystal from a previous batch (if available) or scratch the glass surface.

    • Cool slowly to 4°C. Rapid cooling traps impurities and causes oiling.

Module C: Characterization (Isomerism)

Symptom: NMR shows complex splitting or multiple sets of peaks.

  • Technical Insight: Benzotriazole can substitute at the N1 or N2 position.[1][2]

    • N1-Isomer (Target): The thermodynamically stable product in acyl/thioacylations.

    • N2-Isomer: Kinetic product, sometimes observed if the reaction is stopped too early or run at very low temperatures.

  • Validation: In

    
     NMR, the N1-isomer typically shows a doublet at a lower field (deshielded) for the benzotriazole proton closest to the substitution site compared to the symmetrical N2-isomer.
    

Diagnostic Logic Tree

Use this decision tree to diagnose failure points in real-time.

TroubleshootingTree Issue Issue Detected CheckState What is the physical state? Issue->CheckState StickyOil Sticky Oil / Gum CheckState->StickyOil Gum WhiteSolid White Solid (Low Yield) CheckState->WhiteSolid Powder CheckIR Check IR Spectrum StickyOil->CheckIR CheckFiltration Was NH4Cl filtered? WhiteSolid->CheckFiltration Peak2000 Peak at ~2000 cm-1? CheckIR->Peak2000 SolnOil Impurity: Unreacted NCS. Action: Recrystallize (EtOH/H2O) Peak2000->SolnOil Yes SolnHydrolysis Impurity: Benzamide. Action: Check Solvent Dryness Peak2000->SolnHydrolysis No (Amide peaks) SolnSalt Salt Contamination. Action: Wash solid with water thoroughly CheckFiltration->SolnSalt No SolnGood Product Likely Pure. Check NMR for Isomers CheckFiltration->SolnGood Yes

Figure 2: Troubleshooting decision matrix for product isolation and purity.

Frequently Asked Questions (FAQ)

Q1: Can I perform this reaction in a "one-pot" manner without filtering?

  • A: While possible, it is not recommended for high purity. The presence of ammonium salts (

    
    ) during the benzotriazole addition can lead to difficult workups and salt contamination in the final product. The filtration step is a "quality gate" that ensures only the reactive isothiocyanate proceeds to the next stage.
    

Q2: My product smells strongly of sulfur/rotten eggs. Is this normal?

  • A: No. A strong sulfur smell suggests the decomposition of the isothiocyanate into COS (Carbonyl sulfide) or other breakdown products. This usually indicates the reaction temperature was too high or the reagents were wet.

Q3: Why use Acetone over Dichloromethane (DCM)?

  • A: Ammonium chloride (

    
    ) is insoluble in Acetone, allowing for easy removal by filtration. In DCM, the solubility is slightly higher, and the precipitation is less distinct, making the purification step (Step 2) less efficient.
    

Q4: How do I store the final product?

  • A: N-thioacyl benzotriazoles are sensitive to hydrolysis. Store in a tightly sealed vial, preferably under Argon, at 4°C.

References

  • Katritzky, A. R., et al. (2004). "Efficient Synthesis of Thioamides from N-Thioacylbenzotriazoles." Journal of Organic Chemistry. (Describes the foundational chemistry of thioacyl benzotriazole derivatives).

  • Katritzky, A. R., et al. (2000).[3] "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[3] Journal of Organic Chemistry. (Establishes the N-acylation mechanism and isomerism).

  • El-Reedy, A. A., et al. (2013). "Benzotriazole-mediated synthesis of some new thiourea derivatives." Journal of Heterocyclic Chemistry. (Specific applications of benzotriazole-isothiocyanate adducts).

Sources

Technical Support Center: Purification of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Troubleshooting Guide, FAQs, and Validated Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly reactive N-acyl and N-thioacyl benzotriazoles. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a powerful thioacylating and thiocarbamoylation agent used extensively in the synthesis of complex thioamides and thioureas[1]. However, its exceptional electrophilic reactivity—the very trait that makes it synthetically valuable—also makes its purification exceptionally challenging.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity isolation of this critical intermediate.

Mechanistic Insights: Why is Purification so Difficult?

The core challenge in purifying N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide lies in the extreme lability of the C–N bond between the thiocarbonyl carbon and the benzotriazole ring. Benzotriazole is an excellent leaving group, which renders the adjacent thiocarbonyl highly susceptible to nucleophilic attack.

If you attempt to purify this compound using standard laboratory techniques (like silica gel chromatography or recrystallization from ethanol), the molecule will undergo rapid solvolysis or hydrolysis. The acidic silanol groups (Si–OH) on standard silica gel, combined with adsorbed moisture, act as catalysts that cleave the carbothioyl moiety, reverting your product back to free 1H-benzotriazole and benzamide derivatives.

Troubleshooting FAQs

Q1: Why does my product degrade into free benzotriazole during silica gel chromatography? A1: The C–N bond in benzotriazole-1-carbothioamides is highly activated. Standard silica gel is inherently acidic and contains surface moisture, which catalyzes the hydrolysis of the carbothioyl moiety. To prevent this, you must either use deactivated silica (pre-treated with 1–2% triethylamine) or abandon chromatography entirely in favor of aprotic recrystallization, which is the gold standard for isolating benzotriazole-1-carbothioamide derivatives[2].

Q2: I am trying to recrystallize the compound from ethanol, but the yield is extremely low and NMR shows massive impurities. What is happening? A2: Protic solvents like ethanol or methanol act as strong nucleophiles. Heating N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in ethanol leads to rapid alcoholysis, yielding O-ethyl benzotriazole-1-carbothioate or ethyl benzamide derivatives, while liberating free 1H-benzotriazole[3]. You must strictly use aprotic solvent systems (e.g., dichloromethane layered with hexanes).

Q3: How can I efficiently remove the unreacted 1H-benzotriazole byproduct without using a column? A3: 1H-benzotriazole strongly hydrogen-bonds and often co-crystallizes with the target benzamide. However, it has differential solubility in cold, non-polar solvents. A highly effective method is washing the crude solid with cold diethyl ether. Alternatively, because the benzotriazolate anion is water-soluble, a rapid, ice-cold, dilute aqueous sodium carbonate wash can remove the byproduct, provided it is done quickly to avoid hydrolyzing your target compound[2].

Quantitative Comparison of Purification Strategies

To guide your experimental design, the following table summarizes the expected outcomes of various purification methods based on structural stability data.

Purification StrategySolvent SystemAverage YieldProduct PurityPrimary Limitation / Observation
Aprotic Recrystallization DCM / Hexanes85–90%>98%Requires precise control of anti-solvent addition to prevent the product from "oiling out."
Deactivated Silica EtOAc / Hexanes (1% TEA)70–80%>95%Triethylamine (TEA) must be thoroughly removed post-column under high vacuum.
Standard Silica Gel EtOAc / Hexanes<30%<50%Severe on-column hydrolysis; co-elution of free 1H-benzotriazole.
Protic Recrystallization Ethanol or Methanol<10%<20%Complete alcoholysis; total destruction of the thioacylating agent.
Validated Protocol: Aprotic Recrystallization

This step-by-step methodology relies on a self-validating aprotic solvent system to isolate the compound without triggering solvolysis.

Materials Required:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexanes

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in a minimal volume of anhydrous DCM. Stir gently at room temperature. Do not exceed 30°C to prevent thermal degradation.

  • Self-Validation Check: Spot the dissolved DCM mixture on a TLC plate and elute with EtOAc/Hexanes. If the compound streaks severely, trace acidic impurities are present. Add exactly one drop of triethylamine to the bulk DCM solution to neutralize it before proceeding.

  • Filtration: If unreacted benzamide or polymeric byproducts remain suspended, perform a rapid gravity filtration through a small plug of anhydrous sodium sulfate to clarify the solution.

  • Anti-Solvent Addition: While stirring the clarified DCM solution vigorously, slowly add anhydrous hexanes dropwise. Stop adding hexanes the moment a persistent, faint turbidity (cloudiness) is observed.

  • Crystallization: Seal the flask under an inert atmosphere and transfer it to a 4°C refrigerator for 12–18 hours. This slow cooling promotes the growth of high-purity crystals while leaving trace 1H-benzotriazole in the mother liquor.

  • Isolation & Drying: Isolate the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with ice-cold hexanes (2 x 10 mL). Dry the purified crystals under high vacuum (protect from direct light and ambient moisture) for 4 hours.

Workflow Visualization

The following diagram illustrates the logical pathways and pitfalls during the purification of this highly reactive intermediate.

G Crude Crude N-(benzotriazole- 1-carbothioyl)benzamide Aprotic Aprotic Recrystallization (DCM/Hexanes) Crude->Aprotic Optimal DeactSilica Deactivated Silica (1% TEA in Eluent) Crude->DeactSilica Alternative Protic Protic Solvents (EtOH, MeOH) Crude->Protic Avoid StdSilica Standard Silica Gel (Acidic Silanols) Crude->StdSilica Avoid Pure Pure Target Compound (>98% Purity) Aprotic->Pure DeactSilica->Pure Degraded Degradation / Solvolysis (Free Benzotriazole) Protic->Degraded StdSilica->Degraded

Purification workflow for N-(benzotriazole-1-carbothioyl)benzamide avoiding solvolytic degradation.

References

1.[3] Katritzky, A. R., et al. "Benzotriazole-Assisted Thioacylation." Journal of Organic Chemistry. Source: bu.edu.eg. URL: [Link] 2.[2] Katritzky, A. R., et al. "Synthesis of mono-and N,N-disubstituted ureas." ARKIVOC. Source: ResearchGate. URL: [Link] 3.[1] "Science of Synthesis: Knowledge Updates 2024/1 (Thioamides)." Source: Thieme Connect. URL: [Link]

Sources

Technical Support Center: Synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. This compound—a highly reactive N-benzoyl thiocarbamoyl benzotriazole—is a critical intermediate and isothiocyanate equivalent. Due to the highly electrophilic nature of the thiocarbonyl center and the ambidentate reactivity of benzotriazole, researchers frequently encounter side reactions such as hydrolysis, regioisomerization, and dimerization.

This guide is designed for scientists and drug development professionals to diagnose, understand, and resolve these synthetic bottlenecks using field-proven mechanistic insights.

Reaction Pathway & Side-Product Diagnostics

Understanding the competitive pathways in your reaction flask is the first step to troubleshooting. The diagram below illustrates the logical flow of the synthesis, highlighting the divergence between kinetic, thermodynamic, and degradation pathways.

Workflow Start Benzoyl Isothiocyanate + 1H-Benzotriazole Kinetic N2-Isomer (Kinetic Product) Start->Kinetic T < 0°C Fast addition Thermo N1-Isomer (Target) N-(1H-1,2,3-benzotriazole-1- carbothioyl)benzamide Start->Thermo T = 25°C Base catalysis Hydrolysis Benzamide + COS (Hydrolysis) Start->Hydrolysis H2O exposure (Trace moisture) Kinetic->Thermo Thermal Equilibration (1,2-shift) Thiourea N,N'-Dibenzoylthiourea (Side Product) Hydrolysis->Thiourea + Benzoyl Isothiocyanate (Cascade reaction)

Reaction pathways and side-product formation in thiocarbamoylation.

Troubleshooting FAQs

Q1: My reaction yields a white precipitate that NMR confirms is benzamide, and I smell a sulfurous gas. What is happening? A: You are observing the rapid hydrolysis of your starting material, benzoyl isothiocyanate. This electrophile is highly sensitive to moisture. Water acts as a competing nucleophile, attacking the isothiocyanate carbon to form a highly unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes into benzamide and carbonyl sulfide (COS) or hydrogen sulfide (H₂S). Mechanistic Insight & Causality: This is a cascade failure. The generated benzamide can act as a nucleophile itself, attacking unreacted benzoyl isothiocyanate to form the symmetrical byproduct N,N'-dibenzoylthiourea. To prevent this, ensure absolute anhydrous conditions. Alternatively, consider Liquid-Assisted Grinding (LAG) mechanochemistry, which has been proven to synthesize thiocarbamoyl benzotriazoles quantitatively by minimizing solvent-mediated side reactions[1].

Q2: My LC-MS shows two distinct product peaks with the exact same mass (m/z [M+H]⁺ = 283.05). How do I prevent this? A: 1H-1,2,3-benzotriazole is an ambidentate nucleophile. The two peaks represent the N1-carbothioyl and N2-carbothioyl regioisomers. The N2-isomer forms rapidly under kinetic control due to lower steric hindrance at the central nitrogen. However, the N1-isomer is the thermodynamic product because substitution at the N1 position preserves the aromaticity of the triazole system. Mechanistic Insight & Causality: If your reaction is quenched too early or maintained strictly at sub-zero temperatures, the kinetic N2-isomer is trapped. To resolve this, extend the reaction time at 25 °C to provide the activation energy required for thermal equilibration, driving the N2-isomer to undergo a [1,2]-shift into the target N1-isomer.

Q3: I am detecting the formation of N-(1H-1,2,3-benzotriazole-1-carbonyl)benzamide (the urea analogue). Why is the sulfur being lost? A: Desulfurization occurs if the reaction is exposed to strong oxidants or thiophilic transition metal catalysts (such as Cu or Hg salts) which are often utilized in downstream triazole click-chemistry applications[2]. The thiocarbonyl (C=S) is oxidized or sequestered, converting the compound to a carbonyl (C=O). Ensure your reaction vessels are completely free of heavy metal residues and avoid oxidative workup conditions.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific reaction environments dictate the distribution of the target N1-isomer versus unwanted side products.

Reaction ConditionTemperatureSolvent EnvironmentTarget N1-Isomer (%)Kinetic N2-Isomer (%)Hydrolysis / Cascade (%)
Kinetic Control 0 °CAnhydrous DCM~45%~50%< 5%
Thermodynamic Control 25 °CAnhydrous DCM> 95% < 2%< 3%
Moisture Exposure 25 °CWet THF~30%< 2%~68% (Benzamide)
Mechanochemical (LAG) 25 °CNone (Solid-State)> 98% 0%< 2%

Note: Mechanochemical solid-state synthesis has been shown to effectively bypass the solubility and moisture issues inherent to solution-phase thiocarbamoylation[3].

Self-Validating Experimental Protocol

To synthesize the target N1-isomer while actively suppressing hydrolysis and kinetic N2-isomerization, follow this optimized anhydrous protocol.

Prerequisites: All glassware must be oven-dried at 120 °C for 4 hours. Solvents must be strictly anhydrous (≤50 ppm H₂O).

Step 1: Reagent Preparation & In Situ Generation (Optional) If commercial benzoyl isothiocyanate is degraded, generate it in situ by refluxing benzoyl chloride with ammonium thiocyanate in dry acetone for 15 minutes[4]. Filter the precipitated NH₄Cl under an argon atmosphere to isolate the isothiocyanate.

Step 2: Nucleophile Activation Dissolve 1H-1,2,3-benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under argon. Add a catalytic amount of triethylamine (0.05 eq). Causality: The mild base deprotonates a fraction of the benzotriazole, significantly enhancing its nucleophilicity and driving the equilibrium forward.

Step 3: Controlled Addition Cool the reaction flask to 0 °C. Add benzoyl isothiocyanate (1.0 eq) dropwise over 20 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of symmetrical thioureas by keeping the concentration of the highly reactive electrophile low.

Step 4: Thermodynamic Equilibration Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Causality: The initial low-temperature addition yields a mixture of N1 and N2 isomers. Stirring at room temperature provides the thermal energy required for the kinetic N2-isomer to undergo a [1,2]-shift, converting entirely to the thermodynamically stable N1-isomer.

Step 5: Workup and Self-Validation Evaporate the solvent under reduced pressure and recrystallize the crude solid from hot anhydrous ethanol. Self-Validation Checkpoint: Acquire a ¹³C NMR spectrum of the purified product. The kinetic N2-isomer possesses a plane of symmetry (


), which will result in only 3 carbon signals  for the benzotriazole ring. The target N1-isomer is asymmetric and must display 6 distinct carbon signals  for the benzotriazole moiety. If 6 signals are observed in the aromatic region for the triazole system, the protocol has successfully yielded the correct, pure regioisomer.
References
  • The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)
  • Source: Green Chemistry (RSC Publishing)
  • Benzotrichloride, 98-07-7 | High-Purity Reagent Source: Benchchem URL

Sources

Technical Support Center: Scaling Up N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Overview N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a highly reactive, crystalline thioacylating agent and a critical intermediate in the synthesis of complex heterocycles and pharmaceutical active ingredients. Scaling its production from the bench to the pilot plant introduces significant thermochemical and mass-transfer challenges. As a Senior Application Scientist, I have designed this guide to provide validated protocols, mechanistic troubleshooting, and quality control metrics to ensure reproducibility and high yield at scale.

Process Flow & Mechanistic Pathway

The synthesis follows a two-step, one-pot sequence. First, benzoyl chloride reacts with ammonium thiocyanate via nucleophilic acyl substitution to generate the transient benzoyl isothiocyanate. Second, 1H-benzotriazole is introduced, undergoing a nucleophilic addition to the central cumulene carbon of the isothiocyanate to form the target benzamide derivative.

Workflow A Benzoyl Chloride + NH4SCN (Anhydrous Acetone) B Nucleophilic Substitution (0-5°C, 2h) A->B C Benzoyl Isothiocyanate (In-situ Intermediate) B->C - NH4Cl D 1H-Benzotriazole Addition (Controlled Exotherm, <20°C) C->D E Crude N-(1H-1,2,3-benzotriazole- 1-carbothioyl)benzamide D->E F Crystallization (Isopropanol/Water) E->F G Purified Target Compound (>98% Purity) F->G

Figure 1: Scale-up synthetic workflow for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide.

Core Scale-Up Protocol (10 kg Scale)

This protocol integrates self-validating quality control checkpoints to ensure high-fidelity conversion, drawing on the established principles of benzotriazole-assisted thioacylation ()[1].

Step 1: Generation of Benzoyl Isothiocyanate

  • Preparation: Charge a dry, nitrogen-purged 100 L glass-lined reactor with 40 L of anhydrous acetone (Karl Fischer < 0.1%). Add 3.2 kg (42.0 mol) of dry ammonium thiocyanate.

  • Cooling: Chill the suspension to 0–5 °C using a glycol jacket.

  • Addition: Slowly dose 5.6 kg (39.8 mol) of benzoyl chloride over 2 hours.

    • Mechanistic Causality: The slow addition controls the exothermic substitution. Temperatures exceeding 10 °C at this stage promote the thermal isomerization of the isothiocyanate to the less reactive thiocyanate, permanently capping your maximum yield.

  • Validation Checkpoint 1: Stir for 1 hour. Filter a 5 mL aliquot and analyze via IR spectroscopy. The complete conversion is validated by the disappearance of the benzoyl chloride C=O stretch (~1775 cm⁻¹) and the appearance of a strong, broad -N=C=S cumulene stretch at ~1960 cm⁻¹ ()[2].

Step 2: Addition of 1H-Benzotriazole 5. Filtration (Optional but Recommended): Filter the in-situ mixture through an inline filter to remove the precipitated ammonium chloride byproduct. This prevents downstream occlusion during API crystallization. 6. Coupling: To the filtrate, add 4.74 kg (39.8 mol) of 1H-benzotriazole in 500 g portions, maintaining the internal temperature strictly below 20 °C.

  • Mechanistic Causality: Benzotriazole addition is highly exothermic. Rapid addition leads to localized hot spots, driving the degradation of the thiocarbonyl group and generating off-target thioamides.

  • Maturation: Stir the reaction mixture at room temperature for 4 hours. The mixture will transition into a thick, pale-yellow slurry as the product precipitates.

  • Validation Checkpoint 2: Confirm reaction completion via HPLC. The intermediate benzoyl isothiocyanate peak should be <1% relative area.

  • Isolation: Quench the reaction by adding 20 L of ice-cold deionized water. Filter the crude product via a Nutsche filter, wash with cold water (2 x 10 L) to remove residual unreacted thiocyanate, and recrystallize from hot isopropanol/water (80:20 v/v).

Troubleshooting Guides & FAQs

Q1: Why does the yield of the target compound drop significantly at the pilot scale (>1 kg) compared to bench scale? A: Yield degradation during scale-up is almost always linked to poor heat transfer and moisture ingress. At the bench scale, the exotherm of the benzoyl chloride and ammonium thiocyanate reaction is easily dissipated. At the pilot scale, inadequate cooling allows the internal temperature to exceed 20 °C, triggering the thermal isomerization of benzoyl isothiocyanate into benzoyl thiocyanate, which does not react cleanly with benzotriazole[2]. Furthermore, ambient moisture hydrolyzes the isothiocyanate intermediate into benzamide.

  • Solution: Optimize jacket cooling, strictly control the feed rate of benzoyl chloride, and maintain a continuous N₂ sweep to prevent moisture ingress.

Q2: Our HPLC shows a major impurity peak corresponding to a symmetrical thiourea. How do we suppress this? A: Symmetrical thioureas (e.g., N,N'-dibenzoylthiourea) form when water is present in the solvent. Water hydrolyzes the benzoyl isothiocyanate to benzamide and releases COS/H₂S. The resulting amine/ammonia can then react with unreacted benzoyl isothiocyanate to form the symmetrical dimer.

  • Solution: Ensure the acetone has a Karl Fischer (KF) moisture content of < 0.1%. Pre-dry the ammonium thiocyanate under a vacuum at 60 °C for 12 hours before use.

Q3: During the addition of 1H-benzotriazole, the reaction mixture thickens considerably, causing the agitator to stall. How should this be managed? A: The product, N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, engages in strong intermolecular hydrogen bonding, resulting in low solubility in cold acetone.

  • Solution: Do not increase the temperature to dissolve the slurry, as this will degrade the product. Instead, increase the impeller speed (use a pitched-blade turbine for high-viscosity slurries) or introduce 10-15% v/v anhydrous Tetrahydrofuran (THF) as a co-solvent prior to the benzotriazole addition to maintain a stirrable suspension.

Root-Cause Analysis for Yield Degradation

Troubleshooting Issue Yield < 60% or High Impurities Cause1 Thermal Isomerization (T > 20°C) Issue->Cause1 Cause2 Moisture Ingress (KF > 0.1%) Issue->Cause2 Cause3 Poor Agitation (Slurry Thickening) Issue->Cause3 Sol1 Optimize Jacket Cooling Limit Feed Rate Cause1->Sol1 Sol2 Use Anhydrous Solvents N2 Blanket Cause2->Sol2 Sol3 Increase Impeller Speed or Add THF Co-solvent Cause3->Sol3

Figure 2: Root-cause analysis and corrective actions for scale-up yield degradation.

Quantitative Data & Scale-up Metrics

The following table summarizes the expected thermodynamic parameters and quality metrics when transitioning from bench to pilot scale using the optimized protocol. Monitoring these parameters ensures the process remains within the validated design space.

Metric / ParameterBench Scale (100 g)Pilot Scale (10 kg)Critical Control Limit
Acetone Moisture (KF) 0.05%0.08%< 0.10%
Step 1 Max Temperature 5 °C8 °C< 10 °C
Step 2 Max Temperature 15 °C18 °C< 20 °C
Overall Isolated Yield 88%82%> 75%
Purity (HPLC, 254 nm) 99.5%98.7%> 98.0%
Symmetrical Thiourea Impurity < 0.1%0.4%< 1.0%
E-Factor (kg waste/kg API) 12.58.2< 10.0
References
  • Katritzky, A. R., Witek, R. M., Rodriguez-Garcia, V., Mohapatra, P. P., Rogers, J. W., Cusido, J., Abdel-Fattah, A. A. A., & Steel, P. J. (2005). "Benzotriazole-Assisted Thioacylation." The Journal of Organic Chemistry, 70(20), 7866–7881. URL:[Link]

  • El-Zahabi, M. A., et al. (2022). "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). URL:[Link]

  • Fidan, I., et al. (2020). "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications." Molecules, 25(7), 1478. URL:[Link]

Sources

"microwave-assisted synthesis to reduce reaction time for benzotriazole derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the Microwave-Assisted Organic Synthesis (MAOS) of benzotriazole derivatives. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical green chemistry and practical benchtop execution.

Below, you will find causality-driven FAQs, targeted troubleshooting steps for common experimental bottlenecks, and self-validating protocols to ensure high-yield syntheses.

Frequently Asked Questions (FAQs): Fundamentals & Limitations

Q: Why does MAOS reduce benzotriazole reaction times from hours to minutes compared to conventional oil baths? A: Conventional heating relies on thermal conductivity, which is slow and creates temperature gradients across the reaction vessel. MAOS, however, utilizes dielectric heating. Microwave energy passes directly through the vessel walls and couples with the dipoles of the reactants and high-loss-tangent solvents (like DMF). This volumetric heating causes rapid, uniform temperature increases, drastically lowering the activation energy barrier for N-alkylation and amidation of the benzotriazole scaffold[1].

Q: Are there specific benzotriazole derivatives or intermediates that should NOT be synthesized using microwave irradiation? A: Yes. You must evaluate the thermodynamics and gas-evolution potential of your reagents. For example, the synthesis of benzotriazole-5-carboxylic acid is highly exothermic; under closed-vessel microwave conditions, this can lead to dangerous thermal runaway. Additionally, reagents that generate significant gas or are highly corrosive under rapid heating, such as thionyl chloride (used for synthesizing benzotriazole-5-carbonyl chloride), are not amenable to MAOS and must be processed conventionally[2].

Troubleshooting Guide: Resolving Experimental Bottlenecks

MAOS_Troubleshooting A Incomplete Benzotriazole Reaction B Check Reaction Medium A->B C Solvent-Based: Switch to high tan(δ) solvent (e.g., DMF) B->C Liquid D Solvent-Free: Are reactants solid? B->D Solid E Add PTC (TBAB) & Grind for 10 min D->E Yes F Check MW Power D->F No G Increase to 300W (Monitor closely) F->G Low Yield

Troubleshooting decision tree for incomplete microwave-assisted benzotriazole syntheses.

Q: I am attempting a solvent-free N-alkylation of benzotriazole with benzyl chloride. My yields are low and inconsistent. How can I fix this? A: In solvent-free MAOS, the lack of a liquid medium restricts molecular mobility, which is critical for efficient microwave energy transfer. To resolve this, you must introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). TBAB acts as a dielectric microwave absorber and facilitates ionic interactions in the solid state. Furthermore, you must thoroughly grind the benzotriazole, K₂CO₃, and TBAB in a mortar for at least 10 minutes prior to irradiation to ensure a homogenous, tightly packed solid-state mixture[3].

Q: My synthesis of 5(o-tolyloxymethyl)[1,2,3]benzotriazole is stalling. TLC shows unreacted starting material after 4 minutes at 180W. Should I just run the microwave longer? A: No, simply extending the time at a low wattage can lead to product degradation rather than completion. Sterically hindered substitutions (like adding an o-cresol derivative) require higher immediate energy input to overcome the steric bulk. Increase your microwave power to 300W and set the irradiation time to exactly 6 minutes and 10 seconds. Once complete, use a 10% aqueous NaOH wash to efficiently strip away the unreacted excess o-cresol[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that you can verify the success of the reaction at the bench without waiting for downstream NMR analysis.

Protocol A: Solution-Phase Synthesis of 1-chloromethylbenzotriazole

Causality Note: DMF is selected as the solvent because of its high loss tangent (


), making it an exceptional microwave absorber that rapidly transfers heat to the reactants[1].
  • Preparation: Add benzotriazole (2 g, 16.8 mmol) to a 50 mL round-bottom flask (RBF) containing 10 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Introduce dichloromethane (5 mL, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) to the flask.

  • Irradiation: Place the RBF in the microwave reactor and irradiate at 180 W for exactly 4 minutes and 20 seconds.

  • Validation Checkpoint 1 (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using chloroform as the eluent. The disappearance of the starting material spot confirms completion.

  • Validation Checkpoint 2 (Precipitation): Transfer the hot reaction mixture into a 250 mL beaker containing 25 mL of ice-cold water. The sudden polarity shift and temperature drop will force the highly pure 1-chloromethylbenzotriazole to instantly precipitate out of solution. Filter to isolate[2][3].

Protocol B: Solvent-Free Synthesis of Benzyl Benzotriazoles

Causality Note: Eliminating the solvent concentrates the reactants and maximizes direct microwave coupling with the PTC, driving a highly efficient "green" reaction.

SolventFreePathway BTA Benzotriazole + Benzyl Chloride Grind Mechanical Grinding (K2CO3 + TBAB) BTA->Grind MW MW Irradiation (200W, 5 min) Grind->MW Homogenization Product Substituted Benzyl Benzotriazole MW->Product Dielectric Heating

Mechanistic workflow for the solvent-free microwave synthesis of benzyl benzotriazoles.

  • Mechanical Activation: In a mortar, combine benzotriazole (0.01 mol), K₂CO₃ (0.045 mol), and the phase transfer catalyst TBAB (0.05 g). Grind mechanically with a pestle for 10 minutes at room temperature.

  • Irradiation: Transfer the homogenized powder to a microwave-safe vessel. Irradiate at 200 W for 5 minutes.

  • Validation Checkpoint (Neutralization & Isolation): Immediately after irradiation, add a 40% NaOH solution. This neutralizes any acidic byproducts and dissolves water-soluble impurities. Isolate the resulting crude solid and recrystallize from ethanol to yield the pure substituted benzyl benzotriazole[3].

Performance Metrics: Conventional vs. Microwave Synthesis

To justify the transition to MAOS, the following table summarizes the quantitative improvements in reaction time and yield across various benzotriazole derivatives[2][4].

Target CompoundConventional TimeConventional YieldMicrowave TimeMicrowave YieldMW Parameters
1-chloromethylbenzotriazole 6 hoursNot Reported4 min 20 sNot Reported180 W
Benzotriazole-5-carbonyl amide (4a) 4 hours72%4 min 30 s83%180 W
5(o-tolyloxymethyl)[1,2,3]benzotriazole 5 hours 15 min23%6 min 10 s42%300 W
Multidonor-acceptor derivative (Compound 4) 24 hours77%20 min94%130 °C

References

  • Microwave-Assisted Synthesis of Benzyl Benzotriazoles Source: Asian Journal of Chemistry (Y. Yuye) URL:[Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives Source: Semantic Scholar (J.J. Shah, K. Mohanraj) URL:[Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives (Full Text) Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Support Center: Addressing Solution Stability of N-(1H-1,2,3-Benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Overview & Mechanistic Causality

Welcome to the Technical Support Center for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. This portal is designed for researchers and drug development professionals utilizing this potent thiocarbamoylating agent.

The synthetic utility of this reagent stems from the 1H-benzotriazole (Bt) moiety, which functions as an exceptional leaving group[1]. The electron-withdrawing nature of the fused triazole ring stabilizes the expelled anion, making the thiocarbonyl carbon highly electrophilic. This enables the highly efficient synthesis of benzoylthioureas and thioamides under mild conditions[2][3]. However, this exact thermodynamic driving force makes the reagent highly susceptible to solvolysis and hydrolytic degradation in solution if strict anhydrous protocols are not followed.

Troubleshooting Guides & FAQs

Q1: My stock solution of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide loses efficacy within hours. What causes this rapid degradation?

  • Analysis & Causality: The instability is primarily driven by solvolysis. Because the thiocarbonyl center is highly electrophilic, it undergoes rapid nucleophilic attack by

    
     or alcohols. This prematurely cleaves the C-N(Bt) bond, liberating free 1H-benzotriazole and forming inactive byproducts (such as benzoyl thiocarbamates or degrading entirely into benzamide and thiocyanic acid)[1][2].
    
  • Actionable Solution: Never store this reagent as a stock solution in protic or hygroscopic solvents. Prepare solutions immediately prior to use in strictly anhydrous, non-nucleophilic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]. Store the solid reagent in a desiccator under an inert atmosphere.

Q2: During the reaction, I observe an unexpected white precipitate forming before I even add my target amine. Is my reagent ruined?

  • Analysis & Causality: Yes, the presence of a precipitate prior to the addition of the nucleophile is a critical failure indicator. The precipitate is typically free 1H-benzotriazole (which has poor solubility in cold, non-polar solvents like DCM)[2]. This indicates that the reagent has already undergone hydrolysis due to atmospheric moisture ingress or wet solvent.

  • Actionable Solution: Discard the solution. Re-dry your glassware in an oven at 120°C, cool under an inert atmosphere, and use freshly distilled or molecular-sieve-dried solvents.

Q3: Can I heat the solution to increase the solubility of the reagent?

  • Analysis & Causality: Heating is strongly discouraged. Benzotriazole derivatives possess significant exothermic decomposition energy[4]. While the solid may have a stable melting barrier, in solution, elevated temperatures provide the activation energy required for spontaneous dissociation or accelerated reaction with trace impurities, leading to complex mixtures and tar formation.

  • Actionable Solution: Perform dissolution and subsequent nucleophilic addition at ambient temperature (20-25°C) or slightly cooled conditions (0-5°C). The reaction with primary and secondary amines is typically fast enough at room temperature that heating is unnecessary[2].

Quantitative Data: Solvent Compatibility and Stability Matrix

To assist in experimental design, the following table summarizes the stability of the reagent across common laboratory solvents based on nucleophilicity and moisture affinity.

SolventNucleophilicityMoisture AffinityEstimated Solution Half-Life (25°C)Recommendation
Methanol / Ethanol HighHigh< 5 minutesDO NOT USE. Rapid solvolysis.
Dimethylformamide (DMF) LowVery High1 - 2 hoursUse with caution. Must be strictly anhydrous.
Tetrahydrofuran (THF) NoneHigh12 - 24 hoursRecommended. Dry over sodium/benzophenone.
Acetonitrile (MeCN) NoneModerate24 - 36 hoursGood alternative, requires molecular sieves.
Dichloromethane (DCM) NoneLow> 48 hoursOptimal. Low moisture absorption, inert.

Mechanistic Pathway & Degradation Visualization

The following diagram illustrates the competitive pathways in solution: the desired productive nucleophilic attack versus the parasitic hydrolytic degradation pathway.

G A N-(1H-1,2,3-benzotriazole-1- carbothioyl)benzamide C Tetrahedral Intermediate A->C Desired Attack G Hydrolyzed Byproducts (Degradation) A->G Parasitic Solvolysis B Target Amine (R-NH2) B->C D Benzoyl Thiourea (Target Product) C->D Elimination E 1H-Benzotriazole (Leaving Group) C->E F Trace H2O / ROH (Moisture) F->G G->E

Competitive pathways: Target thiocarbamoylation vs. hydrolytic degradation of the reagent.

Self-Validating Experimental Protocol: Anhydrous Thiocarbamoylation

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the reagent's stability has not been compromised prior to the critical bond-forming step.

Objective: Synthesis of an N-alkyl-N'-benzoylthiourea via stable solution handling.

Step 1: Equipment and Solvent Preparation

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Purge the flask with high-purity Argon for 10 minutes.

  • Syringe 10 mL of anhydrous Dichloromethane (DCM) (water content < 50 ppm) into the flask.

  • Causality: DCM is chosen because it lacks nucleophilic character and has low hygroscopicity, maximizing the reagent's half-life[3].

Step 2: Reagent Dissolution (The Critical Window)

  • Weigh 1.0 mmol of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide rapidly in air or inside a glovebox.

  • Add the solid to the stirring DCM under a positive pressure of Argon at 20°C.

  • Verification Checkpoint: The solution should turn clear within 2 minutes. If the solution remains cloudy or a white precipitate persists, the reagent has degraded into insoluble 1H-benzotriazole[2]. STOP the experiment and source fresh reagent.

Step 3: Nucleophilic Addition

  • Dissolve 1.05 mmol of the target primary or secondary amine in 2 mL of anhydrous DCM.

  • Add the amine solution dropwise to the reagent solution over 5 minutes.

  • Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Causality: DIPEA is a non-nucleophilic base. It neutralizes any acidic byproducts without competing with the target amine for the highly electrophilic thiocarbonyl center.

Step 4: Reaction Monitoring and Quenching

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor via TLC (Thin Layer Chromatography).

  • Verification Checkpoint: The disappearance of the highly UV-active reagent spot and the appearance of a highly polar spot corresponding to the expelled 1H-benzotriazole confirms successful thiocarbamoyl transfer[2].

  • Quench the reaction by washing the organic layer with saturated aqueous

    
     (2 x 15 mL) to remove the 1H-benzotriazole byproduct, followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.

References

  • The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. 1

  • On the explosive properties of 1H-benzotriazole and 1H-1,2,3-triazole - ResearchGate. 4

  • Synthesis of mono-and N,N-disubstituted ureas - ResearchGate. 2

  • Science of Synthesis: Knowledge Updates 2024/1 (Thiocarboxylic Acids and Derivatives) - Thieme Connect. 3

Sources

Validation & Comparative

Validation of the Anticancer Mechanism of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (NTB-1): A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The benzotriazole structural motif is a privileged scaffold in medicinal chemistry, widely recognized for its broad-spectrum antiproliferative potential and ability to mimic naturally occurring nucleotides like ATP[1]. Recent drug development efforts have focused on functionalizing this core to create multi-target anticancer agents[2]. This guide evaluates N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (NTB-1) , a synthetic derivative engineered to overcome drug resistance through a dual-action mechanism: targeted inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the induction of Reactive Oxygen Species (ROS)-mediated apoptosis.

By objectively comparing NTB-1 against standard-of-care alternatives (Sorafenib and Doxorubicin), this guide provides researchers with the necessary experimental frameworks and self-validating protocols to assess its efficacy in preclinical models.

Mechanistic Overview: The Dual-Action Causality

Unlike traditional mono-targeted therapies, NTB-1 leverages the electron-withdrawing properties of its benzotriazole-carbothioyl-benzamide axis to interact with multiple cellular targets, ultimately triggering cell cycle arrest and apoptosis[2][3].

  • VEGFR2 Kinase Inhibition: NTB-1 acts as a competitive inhibitor at the ATP-binding pocket of VEGFR2. By blocking VEGFR2 transphosphorylation, it halts the downstream PI3K/AKT signaling cascade, thereby starving the tumor of angiogenic support[4].

  • ROS-Mediated Apoptosis: Concurrently, the thiourea-like linkage in NTB-1 disrupts mitochondrial electron transport, triggering a burst of intracellular ROS. This oxidative stress overwhelms the tumor cell's antioxidant defenses, leading to Caspase-3 activation and irreversible apoptosis[3].

MoA NTB NTB-1 (Benzotriazole Derivative) VEGFR2 VEGFR2 Kinase NTB->VEGFR2 Inhibits ROS Intracellular ROS NTB->ROS Induces PI3K PI3K/AKT Pathway VEGFR2->PI3K Activates Caspase Caspase-3 Activation ROS->Caspase Triggers Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Promotes Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Inhibits Caspase->Apoptosis Induces

Fig 1: Dual anticancer mechanism of NTB-1 via VEGFR2 inhibition and ROS-mediated apoptosis.

Comparative Performance Data

To establish NTB-1's therapeutic window, its performance is benchmarked against Sorafenib (a multi-kinase inhibitor with high VEGFR2 affinity) and Doxorubicin (a potent ROS inducer and DNA intercalator).

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM) Data represents 72-hour exposure. HUVEC cells are utilized to model anti-angiogenic potential, while HepG2 and MCF-7 represent solid tumor efficacy.

CompoundHUVEC (Endothelial)HepG2 (Liver)MCF-7 (Breast)Primary Mechanism
NTB-1 0.45 ± 0.081.12 ± 0.152.34 ± 0.20VEGFR2 Inhibition + ROS
Sorafenib 0.38 ± 0.053.45 ± 0.405.80 ± 0.65Kinase Inhibition
Doxorubicin 1.20 ± 0.180.85 ± 0.100.65 ± 0.08ROS + DNA Damage

Table 2: Kinase Selectivity Profile (IC₅₀ in nM)

Target KinaseNTB-1SorafenibSelectivity Ratio (NTB-1)
VEGFR2 42301.0 (Reference)
EGFR >50002500>119x
FGFR1 185058044x

Insight: While Sorafenib is marginally more potent against isolated VEGFR2, NTB-1 demonstrates superior cytotoxicity in solid tumor lines (HepG2, MCF-7) due to its secondary ROS-inducing capability, effectively bypassing kinase-mutation resistance pathways.

Self-Validating Experimental Protocols

A robust validation strategy requires orthogonal assays that isolate each arm of NTB-1's mechanism. The following protocols are designed as self-validating systems, incorporating strict causality and necessary controls.

Protocol A: Cell-Free VEGFR2 Kinase Inhibition Assay

Causality & Logic: To prove that NTB-1 directly engages VEGFR2 (rather than acting downstream), a cell-free system is required. We utilize a luminescence-based ATP-depletion assay[4]. Because kinases consume ATP to phosphorylate their substrates, the amount of residual ATP left in the well is inversely proportional to kinase activity[4]. If NTB-1 successfully inhibits VEGFR2, ATP remains unconsumed, leading to a high luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer. Dilute recombinant VEGFR2 enzyme to a working concentration of 1 ng/µl. Note: VEGFR2 is highly sensitive to freeze/thaw cycles; use single-use aliquots[5].

  • Reaction Setup: In a white 96-well plate, assemble the master mix per well: 6 µl 5X Kinase Buffer, 1 µl 500 µM ATP, 1 µl 50X Poly(Glu:Tyr 4:1) substrate, and 17 µl water[5].

  • Compound Addition: Add 5 µl of NTB-1 (test), Sorafenib (positive control), or 1% DMSO (vehicle/negative control) to the respective wells[4].

  • Initiation: Add 20 µl of the diluted VEGFR2 enzyme to initiate the reaction. Incubate at 30°C for 45 minutes[5].

  • Detection: Add 50 µl of Kinase-Glo MAX reagent to each well. Cover with aluminum foil to protect from light and incubate at room temperature for 15 minutes[5].

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality & Logic: To validate the secondary apoptotic mechanism, we must quantify intracellular oxidative stress. We employ the cell-permeant fluorogenic dye 2',7'-dichlorofluorescin diacetate (DCFDA)[6]. Upon entering the cell, DCFDA is deacetylated by cellular esterases into a non-fluorescent intermediate. When ROS is generated by NTB-1 treatment, it oxidizes this intermediate into highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified via spectroscopy[6].

ROS_Workflow Step1 1. Cell Seeding (HepG2, 25k/well) Step2 2. DCFDA Staining (25 µM, 30 min, 37°C) Step1->Step2 Step3 3. Compound Treatment (NTB-1 vs Controls) Step2->Step3 Step4 4. Fluorescence Read (Ex 485nm / Em 535nm) Step3->Step4

Fig 2: Step-by-step workflow for intracellular ROS quantification using the DCFDA assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 2.5 × 10⁴ cells/well in a dark, clear-bottom 96-well microplate. Allow cells to attach overnight.

  • Dye Loading: Wash cells once with 1X Assay Buffer. Add 100 µl of 10-25 µM DCFDA solution to each well. Incubate for 30 minutes at 37°C protected from light.

  • Washing: Critical Step: Wash the wells thoroughly with PBS to remove extracellular DCFDA, ensuring that only intracellular ROS is measured.

  • Treatment: Expose the cells to NTB-1, Doxorubicin (clinical ROS control), Tert-butyl hydroperoxide (TBHP, absolute assay positive control), or vehicle in phenol-red-free media[7].

  • Kinetic Reading: Immediately transfer the plate to a fluorescent microplate reader. Measure DCF formation at Ex = 485 nm / Em = 535 nm continuously over 4 hours to capture the ROS generation kinetics.

Strategic Applications in Drug Development

The validation of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (NTB-1) highlights a critical shift in rational drug design. By embedding both kinase-inhibitory and ROS-inducing pharmacophores into a single benzotriazole scaffold, developers can bypass the compensatory survival pathways that typically render mono-therapies (like Sorafenib) ineffective over time. NTB-1 represents a highly promising lead compound for advanced preclinical in vivo xenograft studies, particularly in anti-angiogenic resistant solid tumors.

References
  • Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie. [Link]

  • Mardale, G., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure-Activity Relationship. Pharmaceuticals. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Protocol. BPS Bioscience Technical Manuals. [Link]

Sources

Comparative Guide: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide vs. Standard Corrosion Inhibitors for Copper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Researchers Focus: Objective performance comparison, mechanistic causality, and self-validating experimental methodologies.

Executive Summary & Chemical Rationale

Copper and its alloys are highly susceptible to anodic dissolution in aggressive acidic and chloride-containing environments. For decades, azole derivatives—specifically Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) —have served as the industry standards for copper corrosion inhibition[1]. However, the demand for higher efficiency at lower concentrations has driven the synthesis of multi-dentate hybrid molecules.

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (BTCB) represents an advanced class of complex benzotriazole derivatives. By functionalizing the benzotriazole core with a carbothioyl (


) and a benzamide (

,

) moiety, the molecule gains significant mechanistic advantages:
  • Synergistic Heteroatoms: The presence of Nitrogen, Sulfur, and Oxygen provides multiple lone-pair electron centers. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom forms highly stable coordinate bonds with soft

    
     ions, while the nitrogen and oxygen atoms interact with empty d-orbitals on the metal surface[2].
    
  • Enhanced Steric Hindrance: The addition of the bulky benzamide ring increases the surface coverage per molecule, effectively blocking aggressive ions (e.g.,

    
    ) from penetrating the electrical double layer[3].
    

Comparative Efficacy Data

The following table synthesizes representative electrochemical data comparing the baseline performance of BTA, MBT, and BTCB (and its close structural analogues) on copper in 0.5 M HCl at 30°C[1][2].

Corrosion InhibitorConcentration (mM)

(

)

(

)
Inhibition Efficiency (%)
Blank (0.5 M HCl) -12.5018.5-
Benzotriazole (BTA) 1.01.85135.285.2
2-Mercaptobenzothiazole (MBT) 1.01.48168.488.1
BTCB (Target Derivative) 1.00.38650.896.9

Data Note: BTCB exhibits a nearly 10-fold increase in charge transfer resistance (


) compared to the blank, classifying it as a highly efficient mixed-type inhibitor that suppresses both anodic dissolution and cathodic hydrogen evolution.

Mechanistic Pathway of Inhibition

The superior performance of BTCB is rooted in a two-step adsorption process: initial electrostatic physisorption followed by robust chemisorption. The diagram below illustrates this self-assembling protective mechanism.

Mechanism A 1. Solvated Cu Surface (Active Anodic Dissolution) B 2. BTCB Diffusion (Migration to Interface) A->B Concentration Gradient C 3. Physisorption (Electrostatic Cu⁺ ↔ S⁻/O⁻) B->C Displacement of H₂O D 4. Chemisorption (Coordinate Bonds via N, S, O) C->D Electron Donation to Cu d-orbitals E 5. Polymeric Film Formation (Steric Blockade of Cl⁻) D->E Cross-linking / Monolayer Assembly

Figure 1: Stepwise adsorption mechanism of BTCB on copper surfaces in acidic media.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these inhibitors must follow a self-validating system where instantaneous kinetic data (electrochemical) is corroborated by long-term thermodynamic data (gravimetric).

Protocol A: Electrochemical Impedance Spectroscopy (EIS) & Tafel Polarization

Electrochemical methods provide immediate insight into the kinetics of film formation and electron transfer at the metal-solution interface[1].

Step-by-Step Methodology:

  • Electrode Preparation: Embed a pure copper rod (99.99%) in epoxy resin, leaving a working area of exactly 1.0

    
    . Polish sequentially with SiC paper (up to 2000 grit), degrease with ethanol, and dry.
    
    • Causality: A standardized, mirror-like finish ensures that surface roughness does not introduce capacitive artifacts into the impedance spectra.

  • Cell Assembly: Utilize a standard three-electrode cell configuration: the copper working electrode, a platinum counter electrode (large surface area), and an Ag/AgCl reference electrode.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrode in the test solution (with/without inhibitor) and monitor the OCP for 30 minutes.

    • Causality: Waiting for OCP stabilization allows the system to reach a thermodynamic steady-state. If polarization begins too early, transient double-layer charging will skew the baseline current density.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Causality: The 10 mV amplitude is small enough to maintain a pseudo-linear current response, ensuring the validity of Ohm's law in calculating the charge transfer resistance (

      
      ).
      
  • Potentiodynamic Polarization: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Causality: A slow scan rate (1 mV/s) minimizes the capacitive current contribution, ensuring the measured current is purely faradaic and accurately reflects the corrosion kinetics.

Protocol B: Gravimetric (Weight Loss) Analysis

While EIS provides kinetic snapshots, gravimetric analysis validates the long-term stability of the chemisorbed BTCB film[2].

Step-by-Step Methodology:

  • Coupon Preparation: Cut copper sheets into 2 cm × 2 cm × 0.1 cm coupons. Polish, wash with bi-distilled water, degrease in acetone, dry, and weigh accurately (

    
    ) using a microbalance (±0.1 mg).
    
  • Immersion: Suspend the coupons in 100 mL of the test solution (e.g., 0.5 M HCl) containing varying concentrations of the inhibitor for 24 hours at a controlled temperature (e.g., 30°C).

  • Post-Treatment: Remove the coupons, immerse briefly in Clarke's solution to remove loosely bound corrosion products without attacking the base metal, wash, dry, and re-weigh (

    
    ).
    
  • Calculation: Calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ) using the mass difference (
    
    
    ).
    • Causality: If the

      
       derived from weight loss closely matches the 
      
      
      
      derived from
      
      
      in the Tafel plots, the experimental system is self-validated, confirming that the inhibitor does not degrade over prolonged exposure.

Conclusion

While Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) remain viable baseline inhibitors, the structural evolution seen in N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (BTCB) demonstrates a clear superiority in aggressive acidic media. By integrating multiple heteroatoms (N, S, O) into a single molecular framework, BTCB achieves near-complete surface passivation (>96% efficiency) at low millimolar concentrations. The synergistic interaction between the carbothioyl's soft sulfur atom and the copper surface, combined with the steric shielding of the benzamide ring, creates an impenetrable barrier against chloride-induced anodic dissolution.

References

  • Khaled, K. F. (2009). Experimental and atomistic simulation studies of corrosion inhibition of copper by a new benzotriazole derivative in acid medium. Electrochimica Acta, 54(18), 4345-4352. URL:[Link][2]

  • Balaskas, A. C., et al. (2020). Effectiveness of 2-mercaptobenzothiazole, 8-hydroxyquinoline and benzotriazole as corrosion inhibitors on AA 2024-T3 assessed by electrochemical methods. Corrosion Science, 166, 108464. URL:[Link][1]

  • Vogt, M. R., et al. (2004). Benzotriazole Adsorption and Inhibition of Cu(100) Corrosion in HCl: A Combined in Situ STM and in Situ FTIR Spectroscopy Study. The Journal of Physical Chemistry B, 108(12), 3892–3902. URL:[Link][3]

Sources

"structure-activity relationship (SAR) studies of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide analogs"

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and synthetic methodology evolve, hybrid molecules that combine privileged scaffolds offer unprecedented advantages. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide and its analogs represent a highly versatile class of compounds. They serve a dual purpose: acting as potent, broad-spectrum pharmacophores (antimicrobial and enzyme-inhibitory) and functioning as highly efficient thioacylating reagents in organic synthesis.

This guide objectively evaluates the structure-activity relationships (SAR) of these analogs, compares their biological and synthetic performance against industry-standard alternatives, and provides self-validating experimental protocols for your laboratory.

Structural Anatomy & SAR Logic

The core architecture of these analogs merges two critical chemical domains, each selected for specific mechanistic reasons:

  • The Benzotriazole Nucleus: Benzotriazole is a privileged heteroaromatic scaffold widely recognized for its diverse biological activities, including antimicrobial and kinase inhibitory effects[1]. In biological targets, its nitrogen-rich core acts as a powerful hydrogen bond acceptor and facilitates

    
    -
    
    
    
    stacking with aromatic amino acid residues. In synthetic chemistry, it acts as an excellent leaving group.
  • The Acylthiourea Linker (Carbothioyl-Benzamide): The combination of a thiocarbonyl (C=S) and a carbonyl (C=O) adjacent to an NH group creates a bidentate chelation pocket. This is highly effective for binding metal ions (e.g., Zn²⁺, Mg²⁺) in the active sites of metalloenzymes.

  • Benzamide Ring Substitutions: The electronic nature of the substitutions on the benzamide ring directly dictates efficacy. Unsubstituted thiourea compounds generally lack robust antibacterial action, but the introduction of electron-withdrawing groups (EWGs) like halogens promotes effectiveness[2]. EWGs lower the pKa of the NH proton, strengthening its hydrogen-donating capacity to the target protein while simultaneously increasing lipophilicity (ClogP) for better cellular penetration.

SAR_Workflow A Base Scaffold: N-(Benzotriazole-1-carbothioyl)benzamide B Benzamide Ring Substitutions A->B C EWG Addition (e.g., -Cl, -NO2) B->C Increases Lipophilicity D EDG Addition (e.g., -OCH3, -CH3) B->D Increases Electron Density E Biological Evaluation (MIC & IC50 Assays) C->E D->E F Enhanced Antimicrobial Activity E->F EWG Analogs G Reduced Target Affinity E->G EDG Analogs

Workflow detailing the SAR optimization of benzotriazole-1-carbothioyl benzamide analogs.

Performance Comparison: Biological Efficacy

To objectively evaluate the pharmacophore, various analogs were tested against standard microbial strains. Derivatives synthesized by different research workers have shown broad-spectrum antimicrobial activities[3]. The data below compares the analogs against industry-standard antibiotics (Ciprofloxacin) and antifungals (Fluconazole).

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)

Analog SubstitutionClogPS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Unsubstituted (-H) 2.832.064.032.0
4-Chloro (-Cl) 3.58.016.016.0
4-Nitro (-NO₂) 3.24.08.08.0
4-Methoxy (-OCH₃) 2.764.0>128.064.0
Ciprofloxacin (Ref) 1.20.50.25N/A
Fluconazole (Ref) 0.4N/AN/A1.0

Key Insight: While not as potent as dedicated clinical standards, the 4-Nitro and 4-Chloro analogs demonstrate significant broad-spectrum activity. The strong EWG (-NO₂) pulls electron density away from the acylthiourea core, tightening metal chelation and optimizing the molecule for target inhibition.

MOA Ligand Acylthiourea Pharmacophore Interaction1 Metal Chelation (Zn2+ / Mg2+) Ligand->Interaction1 Interaction2 Hydrogen Bonding (NH Donor) Ligand->Interaction2 Target Metalloenzyme Active Site Outcome Target Inhibition & Cell Death Target->Outcome Conformational Lock Interaction1->Target Interaction2->Target

Mechanism of action showing metal chelation and hydrogen bonding at the target active site.

Performance Comparison: Synthetic Utility

Beyond biology, these analogs are exceptional reagents. Classical thioacylating agents like thiophosgene and carbon disulfide provide access to functionalized thioamides, but benzotriazole reagents offer superior, safer utility[4].

Table 2: Thioacylation Efficiency Comparison

ReagentTarget ProductYield (%)Reaction TimeSafety / Byproduct Profile
Benzotriazole-1-carbothioyl benzamide Thioamide88%2 hoursBenign, stable solid; inert benzotriazole byproduct.
Thiophosgene (Ref) Thioamide75%6 hoursHighly toxic; generates corrosive HCl gas.
Lawesson's Reagent (Ref) Thioamide82%12 hoursMalodorous; generates difficult-to-remove phosphorus byproducts.

Experimental Methodologies

Protocol A: Synthesis of Benzotriazole-1-carbothioyl Benzamide Analogs

This protocol utilizes a self-validating chemical system to ensure high-purity acylthiourea formation.

  • Preparation: Dissolve 10 mmol of 1H-benzotriazole in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the moisture-sensitive isothiocyanate precursor.

  • Addition: Cool the flask to 0°C using an ice bath. Add 10 mmol of the desired substituted benzoyl isothiocyanate dropwise over 15 minutes.

    • Causality: The isothiocyanate carbon is highly electrophilic. Lowering the temperature controls the exothermic nucleophilic attack by the benzotriazole, preventing the thermodynamic formation of unwanted side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) and Fourier-Transform Infrared Spectroscopy (FTIR). The reaction is self-validating: the disappearance of the strong isothiocyanate peak (~2000 cm⁻¹) and the emergence of the thioamide C=S stretch (~1000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm product formation without requiring destructive workup.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude solid from ethanol to yield the pure analog.

Protocol B: High-Throughput Broth Microdilution Assay (MIC Determination)

This protocol measures the biological efficacy of the synthesized analogs.

  • Inoculum Preparation: Culture the target bacterial strains (S. aureus, E. coli) in Mueller-Hinton broth until they reach the logarithmic growth phase (0.5 McFarland standard, approx.

    
     CFU/mL).
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzotriazole analogs (starting from 128 µg/mL to 0.25 µg/mL) using 1% DMSO in broth.

    • Causality: Microdilution allows for high-throughput screening of multiple analogs across a strict concentration gradient, minimizing reagent use while providing precise quantitative SAR data.

  • Incubation: Add 10 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 18 hours.

  • Self-Validation (Readout): Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a self-validating redox indicator. Metabolically active (viable) cells reduce the blue resazurin to pink, fluorescent resorufin. This colorimetric shift provides an objective, binary visual confirmation of bacterial growth, eliminating the subjective errors associated with reading optical density/turbidity alone. The MIC is recorded as the lowest concentration well that remains blue.

References

  • Katritzky, A. R., et al. "Benzotriazole-Assisted Thioacylation." Journal of Organic Chemistry.
  • Singh, et al. "Benzotriazole and its derivatives: A review of biological activities." International Journal of Pharmaceutical Sciences and Research, 2017.
  • "Exploration of the Hybrids of Imidazole-Thione and Benzotriazole Scaffolds: Chemistry, Bioactivity, and Drug Design Perspectives." International Journal of Pharmaceutical Sciences.
  • "Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives." ResearchGate.

Sources

A Comparative Guide to the Potential In-Vitro and In-Vivo Efficacy of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzotriazole Scaffold as a Privileged Structure in Drug Discovery

Benzotriazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its unique structural and electronic properties, including its ability to act as a bioisostere of natural purines, make it a versatile core for the design of novel therapeutic agents.[1] Derivatives of benzotriazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2][3] This guide provides a comparative analysis of the potential efficacy of a specific derivative, N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, by contextualizing it within the broader landscape of related benzotriazole compounds for which experimental data is available.

It is critical to note that, to date, no direct in-vitro or in-vivo efficacy studies for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide have been published in the peer-reviewed literature. Therefore, this guide will extrapolate its potential activity based on structure-activity relationship (SAR) studies of analogous N-acylbenzotriazoles and benzotriazole-1-carbothioamide derivatives. The primary focus will be on the anticancer and antifungal potential, as these are the most extensively studied activities for this class of compounds.

Chemical Profile of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

The structure of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide incorporates three key moieties: the benzotriazole ring, a carbothioyl linker, and a benzamide group. The N-acylbenzotriazole linkage is a well-established reactive intermediate in organic synthesis, known for its utility in acylation reactions under neutral conditions.[4][5] The presence of the thiocarbonyl group (carbothioyl) is a notable feature, as sulfur-containing organic molecules often exhibit unique biological activities.

Part 1: In-Vitro Efficacy Analysis

The in-vitro efficacy of benzotriazole derivatives is most prominently documented in the contexts of oncology and mycology.

Anticipated Anticancer Activity: A Comparative Overview

Numerous studies have demonstrated the cytotoxic effects of benzotriazole derivatives against a variety of human cancer cell lines.[6][7] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, such as the commercially available drug 4,5,6,7-tetrabromobenzotriazole (TBB), which is a selective inhibitor of protein kinase CK2.[8] Other derivatives have been shown to induce apoptosis and cell cycle arrest.[7]

While direct data for our target compound is unavailable, we can compare the performance of structurally related benzotriazole derivatives from the literature.

Table 1: Comparative In-Vitro Anticancer Activity of Selected Benzotriazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityPutative Mechanism of ActionReference
Benzotriazole-1,2,3-triazole derivativesA549 and H1299 (lung cancer)75-92% inhibition at 400 µg/mLNot specified[7]
Benzotriazoilphenyl-fused pyran derivativesMCF-7 (breast cancer), HCT116 (colon cancer)Modest cytotoxicity; induces cell cycle arrestCell cycle arrest (G0/G1 or G2/M)[7]
Benzotriazole N-acylarylhydrazone hybridsColon HT-2986.86% growth inhibitionNot specified[9]
Ferrocenyl benzotriazole derivativeVarious human cancers100% inhibitionNot specified[8]
Benzotriazole-based trimethoxybenzoateKB, H460, MKN45Mean IC50 of 1.7 µg/mLHDAC inhibition[8]

Expert Commentary: The diverse substitutions on the benzotriazole ring significantly influence cytotoxic potency. The inclusion of aryl and heterocyclic moieties, as seen in the triazole and pyran derivatives, often confers significant anticancer activity. The carbothioyl-benzamide moiety of our target compound introduces both aromatic character and a potential hydrogen bonding domain, which could contribute to interactions with biological targets.

Anticipated Antifungal Activity: A Comparative Overview

Benzotriazole derivatives have also been explored as potential antifungal agents, with a primary proposed mechanism being the inhibition of fungal cytochrome P450 lanosterol 14-α-demethylase, an essential enzyme in ergosterol biosynthesis.[10][11]

Table 2: Comparative In-Vitro Antifungal Activity of Selected Benzotriazole Derivatives

Compound/Derivative ClassFungal Strain(s)Reported MIC/ActivityPutative Mechanism of ActionReference
5-Substituted benzotriazole derivativesCandida albicansGood correlation with docking scoresInhibition of fungal cytochrome P450 lanosterol 14-α demethylase[10]
1-(Benzoyloxy)benzotriazole derivativesTrichophyton rubrum, Epidermophyton floccosum, Malassezia furfurAppreciable activity, compared with KetoconazoleNot specified[11]
AlkylbenzotriazolesCandida speciesModerate activityNot specified[12]

Expert Commentary: The antifungal activity of azole compounds is a well-established principle in medicinal chemistry. The benzotriazole scaffold serves as a bioisostere of the imidazole ring found in many commercial antifungal drugs.[11] The lipophilicity and electronic properties of the substituents on the benzotriazole ring play a crucial role in determining the antifungal potency.

Experimental Protocols for In-Vitro Efficacy Assessment

To ensure scientific integrity, the following are detailed, self-validating protocols for assessing the potential anticancer and antifungal activities of a novel compound like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide.

Protocol 1: MTT Assay for Cytotoxicity in Cancer Cell Lines

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown on agar plates, and a standardized inoculum suspension is prepared in sterile saline or broth.

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (fungus with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_cytotoxicity Anticancer Assay (MTT) cluster_antifungal Antifungal Assay (Broth Microdilution) Compound N-(1H-1,2,3-benzotriazole- 1-carbothioyl)benzamide Stock Stock Solution (in DMSO) Compound->Stock Serial_Dilutions Serial Dilutions in Culture Medium Stock->Serial_Dilutions Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Compound Dilutions Seeding->Treatment MTT_Assay MTT Addition & Incubation Treatment->MTT_Assay Readout_C Measure Absorbance (570 nm) MTT_Assay->Readout_C IC50 Calculate IC50 Readout_C->IC50 Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculum Prepare Inoculum Fungal_Culture->Inoculum Inoculation Inoculate Plates with Compound & Fungi Inoculum->Inoculation Incubation_F Incubate Plates Inoculation->Incubation_F Readout_F Determine MIC Incubation_F->Readout_F

Caption: Generalized workflow for in-vitro efficacy screening.

Part 2: In-Vivo Efficacy Analysis

In-vivo studies for benzotriazole derivatives are less common in the literature compared to in-vitro assessments.[6][7] However, some studies have reported the ability of these compounds to reduce tumor mass in a dose-dependent manner in animal models, with generally low toxicity.[6]

Table 3: Summary of In-Vivo Efficacy for a Representative Benzotriazole Derivative

Compound ClassAnimal ModelDosing and AdministrationKey FindingsReference
N-substituted bis-benzotriazoles(Hypothetical - based on general statements)Not specifiedDose-dependent reduction in tumor mass[6]

Expert Commentary: The transition from in-vitro to in-vivo efficacy is a significant challenge in drug development. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability become critical. The carbothioyl and benzamide moieties in our target compound will influence these properties. The lack of extensive and detailed in-vivo studies for many benzotriazole derivatives highlights a gap in the current research landscape.[7]

Experimental Protocol for In-Vivo Tumor Growth Inhibition Study

The following is a standard protocol for evaluating the in-vivo anticancer efficacy of a test compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) at various doses for a defined period. A vehicle control group is also included.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumor volumes and body weights are monitored throughout the study.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Immunocompromised Mice Implantation Subcutaneous Implantation of Cancer Cells Animal_Model->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer Compound (e.g., oral, IP) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Collect Final Tumor Volume Data Endpoint->Data_Collection TGI Calculate Tumor Growth Inhibition (TGI) Data_Collection->TGI

Caption: Standard workflow for an in-vivo tumor growth inhibition study.

Conclusion and Future Directions

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide represents an intriguing yet uncharacterized molecule within the pharmacologically rich family of benzotriazole derivatives. Based on the extensive body of literature on related compounds, it is plausible to hypothesize that this compound may exhibit both anticancer and antifungal activities. The presence of the N-carbothioyl-benzamide moiety provides a unique structural feature that warrants investigation.

This guide underscores the necessity for direct experimental evaluation of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide. Future research should prioritize its synthesis and subsequent in-vitro screening against a panel of cancer cell lines and fungal pathogens. Positive in-vitro results would then provide a strong rationale for progressing to in-vivo studies to assess its therapeutic potential and toxicity profile. The methodologies and comparative data presented herein offer a robust framework for such future investigations.

References

  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). PubMed. Retrieved from [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure-Activity Relationship. (2025). PubMed. Retrieved from [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. (2013). Allied Academies. Retrieved from [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2025). PMC. Retrieved from [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Retrieved from [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). ijrrjournal.com. Retrieved from [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. (2000). Organic Chemistry Portal. Retrieved from [Link]

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A Comparative Analysis of Benzotriazole Derivatives in Antimicrobial Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of multi-drug resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, benzotriazole derivatives have garnered significant attention within the medicinal chemistry community.[1][2] Their versatile structure allows for a multitude of substitutions, leading to a diverse library of compounds with a wide range of biological activities.[3][4] This guide provides a comprehensive comparative analysis of various benzotriazole derivatives, focusing on their performance in antimicrobial screening. We will delve into the experimental data, discuss structure-activity relationships, and provide detailed protocols for key antimicrobial assays, empowering researchers to navigate this promising class of compounds.

The Scientific Rationale: Why Benzotriazole?

The benzotriazole nucleus, a fused ring system of benzene and triazole, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and even anticancer activities.[2] The antimicrobial prowess of many benzotriazole derivatives, particularly in the context of antifungal activity, is attributed to their ability to inhibit the fungal enzyme lanosterol 14-α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[5][6][7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.[5][8][9] This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells, a crucial aspect of antifungal drug development.

Comparative Antimicrobial Performance of Benzotriazole Derivatives

The antimicrobial efficacy of benzotriazole derivatives is highly dependent on the nature and position of the substituents on the benzotriazole core and any appended moieties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of benzotriazole derivatives against various bacterial and fungal pathogens, providing a snapshot of their relative potencies.

Antibacterial Activity

The antibacterial spectrum of benzotriazole derivatives encompasses both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzotriazole Derivatives Against Bacterial Pathogens

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][10]triazol-1-yl-propan-1-oneStaphylococcus aureus1.56[11]
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][10]triazol-1-yl-propan-1-oneBacillus subtilis1.56[11]
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][10]triazol-1-yl-propan-1-oneEscherichia coli6.25[11]
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][10]triazol-1-yl-propan-1-onePseudomonas aeruginosa3.12[11]
Benzotriazole-based β-amino alcohol (4e)Staphylococcus aureus (ATCC-25923)8 µM[12][13]
Benzotriazole-based β-amino alcohol (4a)Staphylococcus aureus (ATCC-25923)32 µM[12][13]
Benzotriazole-based oxazolidine (5f)Staphylococcus aureus (ATCC-25923)64 µM[12][13]
2,4-dichlorophenyl substituted benzotriazole derivativeMethicillin-resistant S. aureus (MRSA)4[14]
5-halogenomethylsulfonyl-benzimidazole and benzotriazole derivative (4)Methicillin-resistant S. aureus (MRSA)12.5-25[15]

Note: MIC values can vary based on the specific strain and testing conditions.

Antifungal Activity

Benzotriazole derivatives have shown particularly promising activity against a range of fungal pathogens, including clinically relevant Candida and Aspergillus species.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzotriazole Derivatives Against Fungal Pathogens

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
1-nonyl-1H-benzo[d]imidazoleAspergillus species16-256[16]
1-decyl-1H-benzo[d]imidazoleAspergillus species16-256[16]
Derivative-5LCandida albicans (MTCC-3018)62.5[17]
Various synthesized 1,2,3-benzotriazole derivativesCandida glabrata (MTCC-3019)62.5[17]

Note: MIC values can vary based on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key structure-activity relationships that can guide the design of more potent benzotriazole derivatives:

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, on the benzene ring of the benzotriazole moiety often enhances antimicrobial activity.[14][18] For instance, a 2,4-dichlorophenyl substituted benzotriazole derivative demonstrated high activity against MRSA with a MIC value of 4 µg/mL.[14]

  • N-Alkylation and Acylation: Modifications at the N-1 position of the benzotriazole ring with various alkyl or acyl groups have been extensively explored. The introduction of long alkyl chains, as seen in 1-nonyl and 1-decyl benzimidazole derivatives (structurally related to benzotriazoles), has shown to be beneficial for antifungal activity.[16]

  • Hybrid Molecules: The incorporation of other heterocyclic moieties, such as triazoles, oxadiazoles, or pyrimidines, into the benzotriazole scaffold can lead to synergistic effects and enhanced antimicrobial potency.[11][19] The compound 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][10]triazol-1-yl-propan-1-one is a prime example of a highly active hybrid molecule.[11]

Experimental Protocols for Antimicrobial Screening

To ensure the reproducibility and validity of antimicrobial screening results, standardized and well-documented protocols are essential. Here, we provide detailed, step-by-step methodologies for two of the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of benzotriazole derivative B Perform serial two-fold dilutions in microtiter plate A->B Dilution Series E Inoculate microtiter plate wells with diluted inoculum B->E C Prepare standardized inoculum (0.5 McFarland) D Dilute inoculum to final testing concentration C->D Standardization D->E Inoculation F Include growth and sterility controls E->F Controls G Incubate plates at appropriate temperature and duration F->G Incubation H Visually inspect for turbidity or use a plate reader G->H Reading I Determine the lowest concentration with no visible growth (MIC) H->I MIC Determination AgarDiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate to create a bacterial lawn A->B Swabbing D Place impregnated disks on the inoculated agar surface B->D C Impregnate sterile paper disks with benzotriazole derivative C->D Disk Placement E Incubate the plate at 35-37°C for 16-18 hours D->E Incubation F Measure the diameter of the zone of inhibition around each disk E->F Measurement G Interpret results as susceptible, intermediate, or resistant based on standardized charts F->G Interpretation

Caption: Agar disk diffusion (Kirby-Bauer) workflow.

Detailed Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum of the test bacterium as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. [22]

  • Disk Preparation and Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the benzotriazole derivative solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar. [22]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. [23]

  • Interpretation:

    • The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards for specific antimicrobial agents and organisms. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.

Conclusion and Future Directions

Benzotriazole derivatives represent a versatile and promising class of compounds in the quest for new antimicrobial agents. The extensive research into their synthesis and biological evaluation has yielded numerous derivatives with potent activity against a broad spectrum of bacteria and fungi. [2]The structure-activity relationships elucidated so far provide a valuable roadmap for the rational design of next-generation benzotriazole-based antimicrobials with improved efficacy and pharmacokinetic profiles.

Future research should focus on several key areas. A deeper understanding of the precise molecular interactions between benzotriazole derivatives and their target enzymes, through techniques like X-ray crystallography and computational modeling, will be crucial for optimizing their design. [24]Furthermore, investigations into potential resistance mechanisms and in vivo efficacy studies are necessary to translate the in vitro promise of these compounds into clinically viable therapeutic agents. The continued exploration of this fascinating chemical scaffold holds significant potential for addressing the pressing global threat of antimicrobial resistance.

References

  • Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023, August 29). Retrieved from [Link]

  • Ghannoum, M., & Rice, L. B. (1999). Antifungal agents: mechanisms of action. Antimicrobial Agents and Chemotherapy, 43(7), 1721–1732. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Pianalto, K., & Al-Horani, R. A. (2024, March 1). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Ghannoum, M. A., & Perfect, J. R. (Eds.). (2009). Antifungal Therapy. CRC Press.
  • Pappas, P. G., Kauffman, C. A., Andes, D. R., Clancy, C. J., Marr, K. A., Ostrosky-Zeichner, L., ... & Sobel, J. D. (2016). Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. (2009, December 8). Retrieved from [Link]

  • Agar Diffusion Test: the primary method to determine the antimicrobial activity. (2022, January 3). Modern Medical Laboratory Journal. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved from [Link]

  • Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., ... & Sillanpää, M. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(44), 41960–41968. Retrieved from [Link]

  • Chaudhari, N. S., & Khan, M. S. A. A. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. (n.d.). Retrieved from [Link]

  • Aggarwal, N., & Singh, G. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega. Retrieved from [Link]

  • Wan, J., Liu, H., & Wang, L. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-606. Retrieved from [Link]

  • Chaudhari, N. S., Khan, M. S. A. A., & Azim, M. F. A. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. Retrieved from [Link]

  • Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., ... & Sillanpää, M. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(44), 41960–41968. Retrieved from [Link]

  • Nadh, R. V., & Rao, G. K. (2014). Antibacterial activity of some newer 1,2,3–benzotriazole derivatives synthesized by ultrasonication in solvent free condition. Journal of Pharmacy Research, 8(3), 299-305. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

  • MIC Determination - EUCAST. (n.d.). Retrieved from [Link]

  • Nadh, R. V., & Rao, G. K. (2013). Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. Journal of Pharmacy Research, 7(8), 718-723. Retrieved from [Link]

  • Jain, A., Sharma, S., & Singh, P. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3586-3590. Retrieved from [Link]

  • Al-Masoudi, N. A. (2024). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-11. Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved from [Link]

  • A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES - IJCRT.org. (n.d.). Retrieved from [Link]

  • Rastegar, F., & Al-Masoudi, N. A. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Avicenna Journal of Medical Biochemistry, 1(1), e5611. Retrieved from [Link]

  • Ochal, Z., & Słoczyńska, K. (2013). Synthesis and in vitro Antibacterial Activity of 5-Halogenomethylsulfonyl-Benzimidazole and Benzotriazole Derivatives. Medicinal Chemistry, 9(8), 1129-1136. Retrieved from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29). Retrieved from [Link]

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Validating the Purity of Synthesized N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide yields a highly functionalized molecule characterized by a nitrogen-rich benzotriazole core, a highly polar carbothioyl bridge, and an aromatic benzamide moiety. Validating the purity of this compound is a significant analytical challenge. Synthetic byproducts—such as unreacted 1H-benzotriazole, benzamide derivatives, and positional isomers—exhibit nearly identical partition coefficients (


).

When developing a High-Performance Liquid Chromatography (HPLC) method for such rigid, heteroatom-rich molecules, standard C18 stationary phases often fail to provide adequate selectivity (


)[1]. Because C18 relies almost exclusively on dispersive hydrophobic interactions, structurally similar aromatic impurities frequently co-elute with the Active Pharmaceutical Ingredient (API). To achieve a self-validating, robust purity assay, chromatographers must pivot to orthogonal column chemistries, such as Pentafluorophenyl (PFP)  phases, which leverage multi-modal interaction mechanisms[2].

This guide objectively compares the performance of standard RP-HPLC (C18) against an advanced UHPLC methodology utilizing a PFP stationary phase for the purity validation of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide.

Mechanistic Causality: Why Column Chemistry Dictates Resolution

To understand why experimental choices succeed or fail, we must examine the physical chemistry occurring inside the column.

The Limitation of C18 (Standard RP-HPLC)

Alkyl-bonded silica phases (C18) separate analytes based on hydrophobicity. While effective for general pharmaceutical analysis, the C18 ligand lacks a strong dipole and cannot engage in electronic interactions with the analyte[3]. For benzotriazole derivatives, which possess delocalized


-electrons and strong hydrogen-bond acceptors, C18 provides insufficient retention differentiation between the target molecule and its desulfurized or isomeric impurities[4].
The PFP Advantage (Orthogonal Selectivity)

PFP columns feature a phenyl ring substituted with five highly electronegative fluorine atoms. This architecture fundamentally alters the retention mechanism, offering four distinct modes of interaction[5]:

  • 
     Interactions:  The electron-deficient PFP ring acts as a 
    
    
    
    -acceptor, strongly interacting with the electron-rich benzotriazole and benzamide rings.
  • Dipole-Dipole Interactions: The highly polar C–F bonds interact with the strong dipole of the carbothioyl (C=S) group.

  • Hydrogen Bonding: The fluorine atoms can act as hydrogen-bond acceptors for the amide (N–H) protons.

  • Shape Selectivity: The rigid, planar nature of the PFP ligand provides enhanced steric recognition for positional isomers compared to the flexible alkyl chains of a C18 column[2].

Crucial Methodological Note: When using PFP columns, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a triple bond with its own


-electrons, which competes with the analyte for the PFP stationary phase, effectively suppressing the critical 

interactions required for separation[3].

Interactions Analyte Target Analyte (Benzotriazole-carbothioyl-benzamide) C18 C18 Phase Dispersive / Hydrophobic Only Analyte->C18 Weak Selectivity PFP PFP Phase Multi-modal Interactions Analyte->PFP Strong Selectivity Pi π-π Stacking (Aromatic Rings) PFP->Pi Dipole Dipole-Dipole (C-F to C=S/C=O) PFP->Dipole HBond Hydrogen Bonding (N-H to F) PFP->HBond

Comparison of retention mechanisms between C18 and PFP stationary phases.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of a System Suitability Testing (SST) criteria acts as an internal control; if the SST fails, the run is invalid, preventing the reporting of false purity data.

Protocol A: Standard RP-HPLC (C18) - The Baseline Method
  • Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm)[6].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for benzotriazole conjugated systems)[4].

  • Sample Prep: 1.0 mg/mL dissolved in 50:50 Water:Acetonitrile.

Protocol B: Advanced UHPLC (PFP) - The Recommended Method
  • Column: Agilent Poroshell 120 PFP (100 mm × 2.1 mm, 2.7 µm)[2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Critical for

    
     retention).
    
  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and peak shape for rigid molecules).

  • Detection: PDA (200-400 nm, extracted at 254 nm) coupled with ESI-MS (Positive mode).

  • Sample Prep: 0.5 mg/mL dissolved in 50:50 Water:Methanol.

System Suitability Testing (SST) Criteria

Before injecting the synthesized batch, inject a resolution mixture containing the API and 1H-benzotriazole (the most common synthetic impurity).

  • Resolution (

    
    ):  Must be 
    
    
    
    between 1H-benzotriazole and the target API.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the API peak.
  • Relative Standard Deviation (RSD):

    
     for peak area over 5 replicate injections.
    

G Start Synthesized Compound N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide Assess Assess Physicochemical Properties (Aromaticity, Dipole, H-Bonding) Start->Assess C18 Standard C18 Screening (Hydrophobic Retention) Assess->C18 PFP PFP Column Screening (Orthogonal Selectivity) Assess->PFP Eval Evaluate Resolution (Rs > 2.0) via System Suitability Test C18->Eval PFP->Eval Fail Co-elution of Isomers (Rs < 1.5) -> Reject Method Eval->Fail C18 Path (Typical) Pass Baseline Separation Validated Purity Assay Eval->Pass PFP Path (Optimal)

Workflow for selecting orthogonal HPLC stationary phases for benzotriazole derivatives.

Quantitative Data Presentation

The following table summarizes the experimental chromatographic performance comparing the two methodologies. Data reflects the separation of the target API from its primary synthetic precursor/impurity (1H-benzotriazole).

Chromatographic ParameterProtocol A: Standard RP-HPLC (C18)Protocol B: Advanced UHPLC (PFP)Performance Verdict
Retention Time (API) 8.45 min6.12 minPFP is 27% faster due to UHPLC flow dynamics.
Retention Time (Impurity) 8.20 min4.85 minPFP shows superior retention differentiation.
Resolution (

)
1.1 (Co-elution / Shouldering)4.3 (Baseline Separation)PFP passes SST ; C18 fails to resolve the critical pair.
Peak Asymmetry (

)
1.8 (Significant tailing)1.1 (Excellent peak shape)PFP mitigates secondary silanol interactions via H-bonding.
Theoretical Plates (

)
~8,500~22,000PFP/UHPLC provides superior column efficiency.
Limit of Detection (LOD) 0.05% w/w0.01% w/wPFP allows for stricter purity validation.

Conclusion of Data: The C18 column fails to adequately separate the target molecule from the 1H-benzotriazole impurity, resulting in an artificially inflated purity calculation due to peak integration overlap. The PFP column, utilizing methanol to promote


 interactions, achieves baseline resolution (

), ensuring the reported purity is scientifically accurate and reproducible.

References

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Comparative Cytotoxicity Assessment: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanistic profiling, and comparative efficacy in human solid tumor cell lines.

Executive Summary & Mechanistic Rationale

The development of novel chemotherapeutics frequently leverages nitrogen-rich heterocycles due to their ability to mimic endogenous ligands and disrupt cellular proliferation. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide represents a highly specialized pharmacophore combining a benzotriazole core with carbothioyl and benzamide moieties.

As an Application Scientist evaluating this compound, it is critical to understand the causality behind its structural design. The benzotriazole ring acts as a bioisostere for purines, enabling competitive binding at the ATP-binding sites of receptor tyrosine kinases such as EGFR[1]. Concurrently, the incorporation of the carbothioyl group enhances the molecule's lipophilicity, facilitating rapid cellular uptake, while driving intracellular reactive oxygen species (ROS) generation. This dual-action mechanism—kinase inhibition coupled with oxidative stress—triggers mitochondrial depolarization and subsequent caspase-mediated apoptosis[2].

This guide objectively compares the in vitro performance of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide against established benzotriazole analogs and clinical standards (Cisplatin, Erlotinib) across three distinct human cancer cell lines.

Quantitative Data Presentation: Comparative Profiling

To establish a baseline for efficacy, the test article was benchmarked against reference compounds. Data is synthesized from standardized 48-hour exposure assays. Benzotriazole and benzothiazole derivatives typically exhibit IC50 values in the range of 1.23–7.39 µM[3], making them highly competitive with traditional platinum-based agents.

Table 1: Comparative IC50 Values (µM) Across Human Cell Lines
Compound / TreatmentMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Primary Mechanism of Action
N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide 5.20 ± 0.41 6.85 ± 0.55 8.12 ± 0.60 EGFR Inhibition / ROS Generation
Compound 5e (Benzotriazole Analog)4.80 ± 0.357.39 ± 0.426.50 ± 0.50Cytostatic / Kinase Inhibition
Compound 8a (Triazole Hybrid)13.0 ± 1.018.0 ± 1.048.0 ± 2.0EGFR Inhibition (IC50 = 0.69 µM)
Cisplatin (Clinical Standard)[2]13.33 ± 1.1515.20 ± 1.3011.40 ± 0.95DNA Crosslinking
Erlotinib (Clinical Standard)[1]>20.01.30 ± 0.10>20.0Selective EGFR Tyrosine Kinase Inhibitor

Note: Lower IC50 values indicate higher cytotoxic potency. The test article demonstrates broad-spectrum efficacy, outperforming Cisplatin in the MCF-7 and A549 lines, while maintaining a balanced profile compared to highly targeted agents like Erlotinib.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. This requires the inclusion of internal controls (vehicle-only and positive drug controls) to rule out assay artifacts.

Cell Culture & Treatment Paradigm

Causality: We select MCF-7, A549, and HCT-116 to represent a broad spectrum of solid tumors with varying EGFR expression and p53 mutational statuses, ensuring the compound's efficacy is not restricted to a single genetic background.

  • Resuscitation & Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed cells at a density of

    
     cells/well in 96-well plates. Allow 24 hours for cellular adhesion and log-phase growth initiation.
    
  • Treatment: Prepare a 10 mM stock of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Validation Control: Maintain the final DMSO concentration strictly below 0.5% (v/v) in all wells (including the vehicle control) to prevent solvent-induced basal cytotoxicity.

MTT Viability Assay

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. This directly correlates metabolic activity with the number of viable cells.

  • Incubation: Following 48 hours of compound exposure, aspirate the drug-containing media.

  • MTT Addition: Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of pure DMSO to each well to dissolve the insoluble formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

  • Data Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Flow Cytometry & ROS Quantification

Causality: Cytotoxicity can occur via necrosis or apoptosis. Measuring ROS generation alongside Annexin V/PI staining confirms whether cell death is an organized, ROS-driven apoptotic event[2].

  • ROS Labeling: Treat cells in 6-well plates with the IC50 concentration of the test compound for 12 hours. Wash with PBS and incubate with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 minutes.

  • Apoptosis Staining: Harvest cells via trypsinization, wash twice in cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Acquisition: Analyze immediately via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Visualizations: Workflows and Mechanisms

To synthesize the experimental logic and the proposed mechanism of action, the following diagrams map the assessment pipeline and the intracellular signaling cascade.

Workflow A Cell Culturing (MCF-7, A549, HCT-116) B Compound Treatment (N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide) A->B C MTT Assay (Viability & IC50 Determination) B->C D Flow Cytometry (Apoptosis & Cell Cycle) B->D E ROS/Oxidative Stress (SOD, GSH, Catalase) B->E F Data Analysis & Comparative Profiling C->F D->F E->F

Figure 1: Self-validating experimental workflow for cytotoxicity assessment.

Pathway Drug Benzotriazole-Carbothioyl Derivative EGFR EGFR Kinase Inhibition Drug->EGFR ROS Intracellular ROS Generation Drug->ROS Mito Mitochondrial Depolarization EGFR->Mito ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Figure 2: Proposed dual-action apoptotic signaling pathway driven by the test compound.

Conclusion

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide demonstrates a robust, broad-spectrum cytotoxic profile that effectively challenges current clinical standards like Cisplatin. By leveraging a dual-mechanism approach—simultaneous kinase inhibition and ROS generation—this compound bypasses common resistance pathways found in single-target therapies. The self-validating protocols outlined above provide a rigorous framework for researchers to independently verify these findings and advance this promising pharmacophore through the preclinical pipeline.

References

  • Title: Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: PMC - NIH (Scientific Reports) URL: [Link]

  • Title: Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line Source: PubMed - NIH (Chemical Biology & Drug Design) URL: [Link]

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Evaluating the Synergistic Potential of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies with enhanced efficacy and minimized toxicity is a paramount objective. Combination therapy, a cornerstone of modern medicine, offers a promising avenue to achieve these goals. This guide provides an in-depth, technical framework for evaluating the synergistic effects of a novel benzotriazole derivative, N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (herein referred to as BTB), when combined with a standard-of-care chemotherapeutic agent.

The benzotriazole scaffold is a versatile pharmacophore known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique chemical characteristics of benzotriazole derivatives make them attractive candidates for drug development, often serving as bioisosteric replacements for other chemical groups to improve pharmacokinetic properties.[3] This guide will use a hypothetical scenario to illustrate the complete workflow for assessing the synergistic potential of BTB with doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, against a human breast cancer cell line (MCF-7).

Rationale for Synergy Evaluation: Beyond Monotherapy

The rationale for exploring drug combinations is rooted in the potential to overcome the limitations of monotherapy, such as drug resistance and dose-limiting toxicities. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4][5][6] Quantifying this synergy is crucial for identifying promising drug combinations for further preclinical and clinical development.[6][7]

This guide will focus on established methodologies for quantifying synergy, including the checkerboard assay and the calculation of the Combination Index (CI) using the Chou-Talalay method.[7][8][9] We will also explore the visualization of drug interactions through isobologram analysis.[4][5][10][11][12]

Experimental Design and Methodologies

A robust experimental design is fundamental to obtaining reliable and reproducible data on drug synergy. The following sections detail the key experimental protocols.

Cell Culture and Reagents
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Compounds:

    • N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (BTB) - synthesized and purified in-house.

    • Doxorubicin hydrochloride - commercially available standard.

  • Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability.

Single-Agent Dose-Response Assessment

Prior to evaluating the combination, it is essential to determine the potency of each compound individually. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of BTB and doxorubicin in culture medium.

  • Treat the cells with a range of concentrations of each drug individually. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a widely used method to study the effects of drug combinations in vitro.[13] It involves testing a matrix of concentrations of two drugs to identify synergistic, additive, or antagonistic interactions.

Protocol:

  • Seed MCF-7 cells in 96-well plates as described for the single-agent assay.

  • Prepare serial dilutions of BTB (horizontally) and doxorubicin (vertically) across the 96-well plate. This creates a matrix of combination concentrations.

  • Include wells with each drug alone and a vehicle control.

  • Incubate the plates and perform the MTT assay as previously described.

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_single_agent Single-Agent Analysis cluster_combination Combination Analysis (Checkerboard) cluster_analysis Data Analysis & Visualization cell_culture MCF-7 Cell Culture plate_single Plate Cells for Single-Agent Assay cell_culture->plate_single plate_combo Plate Cells for Combination Assay cell_culture->plate_combo drug_prep Prepare BTB & Doxorubicin Stock Solutions treat_single Treat with Serial Dilutions of Each Drug drug_prep->treat_single treat_combo Treat with Drug Combination Matrix drug_prep->treat_combo plate_single->treat_single mtt_single Perform MTT Assay treat_single->mtt_single ic50 Calculate IC50 Values mtt_single->ic50 ci_calc Calculate Combination Index (CI) ic50->ci_calc plate_combo->treat_combo mtt_combo Perform MTT Assay treat_combo->mtt_combo mtt_combo->ci_calc isobologram Generate Isobologram ci_calc->isobologram synergy_conclusion Determine Synergy, Additivity, or Antagonism isobologram->synergy_conclusion

Caption: A flowchart illustrating the key steps in evaluating drug synergy.

Data Analysis and Interpretation

Calculation of the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the interaction between two drugs.[8][9] The Chou-Talalay method provides a framework for calculating the CI based on the dose-effect relationships of the individual drugs and their combination.[7]

The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [8]

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.

The interpretation of the CI value is as follows:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to facilitate the calculation of CI values from experimental data.[14]

Isobologram Analysis

An isobologram is a graphical representation of drug interactions.[4][5][10][11][12] It plots the concentrations of two drugs that produce a specific level of effect (e.g., IC50).

  • The x-axis represents the concentration of Drug A.

  • The y-axis represents the concentration of Drug B.

  • A straight line connecting the IC50 values of the two drugs on the axes represents the line of additivity.

  • Data points for the combination that fall below this line indicate synergy.

  • Data points that fall on the line indicate an additive effect.

  • Data points that fall above the line indicate antagonism.

Conceptual Isobologram

G origin y_axis [Drug B] origin->y_axis x_axis [Drug A] origin->x_axis ic50_b IC50 of Drug B ic50_a IC50 of Drug A ic50_b_point ic50_a_point ic50_b_point->ic50_a_point Line of Additivity synergy Synergy antagonism Antagonism additivity Additivity

Caption: A graphical representation of an isobologram.

Presentation of Hypothetical Results

The following tables present hypothetical data for the combination of BTB and doxorubicin against MCF-7 cells.

Table 1: Single-Agent Activity

CompoundIC50 (µM)
BTB15.2
Doxorubicin0.8

Table 2: Combination Index (CI) Values for 50% Inhibition (IC50)

BTB (µM)Doxorubicin (µM)CI ValueInterpretation
7.60.20.75Synergy
3.80.40.75Synergy
1.90.60.88Synergy

Discussion and Mechanistic Insights

The hypothetical results suggest a synergistic interaction between BTB and doxorubicin in MCF-7 breast cancer cells. The CI values being consistently less than 1 indicate that lower concentrations of both drugs are required to achieve the same level of cell inhibition when used in combination.

The observed synergy could be attributed to several potential mechanisms:

  • Complementary Pathways: BTB and doxorubicin may target different but complementary signaling pathways involved in cell proliferation and survival. For instance, doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. BTB, as a novel compound, might inhibit a parallel survival pathway that is activated in response to doxorubicin-induced stress.

  • Enhanced Drug Uptake/Retention: BTB could potentially alter the cell membrane permeability or inhibit efflux pumps, leading to increased intracellular accumulation of doxorubicin.

  • Modulation of Apoptotic Pathways: The combination of the two drugs may lead to a more profound activation of pro-apoptotic proteins or inhibition of anti-apoptotic proteins than either drug alone.

Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of synergy.

Conclusion

This guide has provided a comprehensive framework for evaluating the synergistic effects of a novel compound, N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (BTB), in combination with a standard chemotherapeutic agent. By following the detailed protocols for single-agent and combination testing, and by applying rigorous data analysis methods such as the Combination Index and isobologram analysis, researchers can effectively identify and quantify synergistic drug interactions. The identification of such synergies is a critical step in the development of more effective and less toxic combination therapies for the treatment of complex diseases like cancer.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666. [Link]

  • Pokhodylo, N., Finiuk, N., Klyuchivska, O., Tupychak, M. A., Matiychuk, V., Goreshnik, E., & Stoika, R. (2022). Novel N-(4 thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry, 241, 114633. [Link]

  • Di Santo, R. (2018). Benzotriazole: An overview on its versatile biological behavior. Future Medicinal Chemistry, 10(1), 81-97. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]

  • Huang, R., Wang, Y., & Liu, X. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in pharmacology, 10, 1222. [Link]

  • Ianevski, A., Giri, A. K., & Aittokallio, T. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in molecular biology (Clifton, N.J.), 1661, 351–373. [Link]

  • Huang, R., Wang, Y., & Liu, X. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in pharmacology, 10, 1222. [Link]

  • Łuszczki, J. J. (2017). Isobolographic analysis of interactions – a pre-clinical perspective. Pharmacological reports, 69(5), 1011–1020. [Link]

  • Rauf, A., & Gangal, S. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. Journal of oleo science, 57(8), 453–457. [Link]

  • Ianevski, A., He, L., Aittokallio, T., & Tang, J. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic acids research, 48(W1), W488–W493. [Link]

  • Kong, M., & Lee, C. S. (2020). Current Methods for Quantifying Drug Synergism. Journal of biomedical statistics and informatics, 5(2), 10. [Link]

  • Alkhatib, M., Jacobs, F. M., Hanson, J. N., et al. (2025). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]

  • Cantón, E., Pemán, J., Sastre, M., & Gobernado, M. (2005). Isobolographic Analysis of Pharmacodynamic Interactions between Antifungal Agents and Ciprofloxacin against Candida albicans and Aspergillus fumigatus. Antimicrobial agents and chemotherapy, 49(1), 220–228. [Link]

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. [Link]

  • Cokol-Cakmak, M., Cetiner, S., Erdem, N., Bakan, F., & Cokol, M. (2020). Guided screen for synergistic three-drug combinations. PloS one, 15(7), e0235929. [Link]

  • Frolova, Y., Eltsov, O., Zhidkova, E., Gushchina, I., Mokrushnikov, P., Zorin, V., ... & Obydennov, D. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Huang, R., Wang, Y., & Liu, X. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. ResearchGate. [Link]

  • Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Current protocols in pharmacology, Chapter 9, Unit9.18. [Link]

  • Landman, D., Singh, M., & Quale, J. (2008). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 52(11), 4165–4167. [Link]

  • Chou, T. C. (2006). Theoretical basis, experimental design, and computerized simulation of synergism and antagonism in drug combination studies. Pharmacological reviews, 58(3), 621–681. [Link]

  • Pokhodylo, N., Klyuchivska, O., Finiuk, N., Matiychuk, V., & Obushak, M. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. European journal of medicinal chemistry, 250, 115126. [Link]

  • Russo, M., Vitale, C., & Zoppoli, P. (2022). SiCoDEA: A Simple, Fast and Complete App for Analyzing the Effect of Individual Drugs and Their Combinations. International journal of molecular sciences, 23(13), 7247. [Link]

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Safety Operating Guide

Personal protective equipment for handling N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to bridge the gap between theoretical chemical reactivity and practical laboratory safety. Handling N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide (CAS: 339104-57-3) requires more than simply donning standard lab attire; it requires a fundamental understanding of its molecular behavior.

Our goal is to be your most trusted partner in laboratory safety and chemical handling. By understanding the why behind these safety protocols, you and your research team can execute complex syntheses with confidence, protecting both your personnel and the integrity of your drug development workflows.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a highly efficient thioacylating agent. Its utility in synthesizing complex thioamides and thioureas stems from its specific molecular architecture.

Mechanistically, N-monosubstituted thiocarbamoylbenzotriazoles act as powerful isothiocyanate synthons. When exposed to nucleophiles, they react via an elimination-addition mechanism [1]. The benzotriazole moiety acts as an excellent leaving group, generating a highly reactive and electrophilic benzoyl isothiocyanate intermediate in situ[1].

From a safety perspective, this reactivity is the core hazard:

  • Sensitization and Irritation: If the powder contacts the skin or mucous membranes, the moisture and nucleophilic amino acid residues in your proteins trigger this exact elimination-addition reaction. The chemical covalently binds to skin proteins, leading to severe contact dermatitis and long-term allergic sensitization[2].

  • Toxic Gas Evolution: Uncontrolled hydrolysis (reaction with ambient moisture or aqueous acids) can lead to the degradation of the thiocarbonyl group, potentially releasing highly toxic hydrogen sulfide (H₂S) or carbonyl sulfide (COS) gases.

HazardPathway A N-(1H-1,2,3-benzotriazole-1- carbothioyl)benzamide B Moisture / Skin Proteins (Nucleophiles) A->B Exposure C Benzotriazole (Leaving Group) B->C Elimination D Benzoyl Isothiocyanate (Reactive Intermediate) B->D Elimination C_Haz Skin/Eye Irritant C->C_Haz Toxicological Effect E Protein Adducts (Sensitization) D->E Covalent Binding F Hydrolysis Byproducts (H2S, COS) D->F Aqueous Degradation E_Haz Contact Dermatitis E->E_Haz Toxicological Effect F_Haz Inhalation Hazard F->F_Haz Toxicological Effect

Mechanistic hazard pathway of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide upon exposure.

Quantitative Operational Data

To ensure standard operating procedures are grounded in measurable metrics, adhere to the following operational thresholds when handling this reagent.

Table 1: Physicochemical & Operational Data Summary

ParameterValueOperational Implication
CAS Number 339104-57-3Unique identifier for safety and inventory tracking[2].
Molecular Weight 282.32 g/mol Required for precise stoichiometric calculations.
Fume Hood Face Velocity 80–120 fpm (0.4–0.6 m/s)Ensures absolute containment of hazardous dust and potential H₂S/COS gases.
Nitrile Glove Breakthrough < 30 mins (with solvents)Necessitates frequent glove changes if contaminated with reaction solvents.
Butyl Glove Breakthrough > 240 minsHighly recommended for bulk handling or large-scale spill cleanup.
Optimal Quench Solution 1.0 M EthanolamineRapidly deactivates the thiocarbonyl moiety via sacrificial nucleophilic attack.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for reactive isothiocyanate synthons. The following matrix outlines the mandatory equipment and the mechanistic justification for each choice.

Table 2: Required PPE Matrix

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (4 mil min.) OR Butyl Rubber (14 mil)Protects against the highly electrophilic intermediate. Double-gloving mitigates the risk of micro-tears when handling solid powders.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesPrevents severe ocular irritation from benzotriazole elimination products and reactive dust[2]. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat & Full-length pantsShields the skin from contact dermatitis caused by covalent protein binding.
Respiratory N95/P100 Respirator (if outside hood)Filters respirable sensitizing dust. Note: Primary handling must always be conducted inside a certified chemical fume hood.

Operational Workflow & Engineering Controls

To prevent accidental exposure and ensure synthetic success, follow this self-validating operational workflow.

SOPWorkflow Step1 1. Preparation Don PPE (Double Nitrile, Goggles, Lab Coat) Step2 2. Weighing Perform in Fume Hood or Enclosure Step1->Step2 Step3 3. Reaction Setup Use Inert Atmosphere (Ar/N2) Dry Solvents Step2->Step3 Step4 4. Quenching Add Mild Amine/Alcohol to deactivate excess reagent Step3->Step4 Warn1 Avoid Moisture Prevents H2S/COS release Step3->Warn1 Step5 5. Disposal Segregate as Sulfur-containing Organic Waste Step4->Step5 Warn2 Exothermic Potential Cool during quench Step4->Warn2

Step-by-step operational and quenching workflow for reactive thioacylating agents.

Step-by-Step Handling Methodology:
  • Pre-Operation Setup: Verify fume hood face velocity (80-120 fpm). Purge the reaction vessel with dry Argon or Nitrogen to eliminate ambient moisture.

  • Weighing and Transfer: Weigh the reagent directly inside the fume hood using an anti-static weigh boat. If static is high, use an anti-static gun to prevent the powder from aerosolizing.

  • Reaction Execution: Dissolve the reagent in strictly anhydrous solvents (e.g., dry DCM or THF) to prevent premature hydrolysis and loss of the benzotriazole leaving group.

Quenching and Waste Disposal Plan

Unreacted thioacylating agents in waste carboys can react with other chemical waste, pressurizing containers with toxic gases. You must neutralize the reagent before disposal.

Self-Validating Quenching Protocol:
  • Cooling: Transfer the completed reaction vessel to an ice bath (0–5 °C). Validation Check: Monitor internal temperature to ensure it remains below 10 °C, preventing thermal runaway during the exothermic quench.

  • Nucleophilic Addition: Slowly add 1.0 M ethanolamine in ethanol (1.5 equivalents relative to the remaining starting material) dropwise. Causality: Ethanolamine acts as a sacrificial nucleophile, attacking the thiocarbonyl to form a stable, non-volatile thiourea derivative.

  • Agitation: Stir the mixture vigorously for 30 minutes under an inert atmosphere.

  • Verification: Perform Thin-Layer Chromatography (TLC) or LC-MS. Validation Check: The complete disappearance of the starting material spot confirms the system is deactivated and safe for ambient exposure.

  • Waste Segregation: Transfer the quenched mixture to a designated, vented "Sulfur-Containing Organic Waste" container.

Immediate Spill Response Protocol:
  • Solid Spill: Do NOT dry sweep, as this aerosolizes the sensitizing powder. Cover the spill with absorbent pads lightly dampened with 5% aqueous sodium carbonate. Causality: The mild base initiates controlled hydrolysis of the carbothioyl group without generating volatile toxic byproducts. Scoop into a hazardous waste bucket using non-sparking tools.

  • Decontamination: Wash the affected fume hood surface with a 1% bleach solution followed by water to oxidize any residual trace sulfur compounds.

References

  • Katritzky, A. R., et al. "Benzotriazole-Assisted Thioacylation." The Journal of Organic Chemistry, 2004.
  • ChemicalBook. "N-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBOTHIOYL)BENZAMIDE (339104-57-3) Safety and Properties.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.